6-Chloro-4-methoxynicotinaldehyde
Description
The exact mass of the compound 6-Chloro-4-methoxypyridine-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKBQIXGOHBBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-05-8 | |
| Record name | 6-Chloro-4-methoxypyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxynicotinaldehyde is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its structure, incorporating a reactive aldehyde group, a methoxy substituent, and a chloro atom on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral data based on available scientific literature.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | N/A |
| Molecular Weight | 171.58 g/mol | [1] |
| CAS Number | 1256823-05-8 | N/A |
| Appearance | White solid | [2] |
| Melting Point | 102-103 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in methanol and dichloromethane. Quantitative solubility data in various organic solvents is not available. | [2] |
| Purity | Typically >95% or >97% as commercially available. | [1] |
Synthesis and Purification
The synthesis of this compound has been reported via the nucleophilic aromatic substitution of a dichlorinated precursor. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
4,6-dichloropyridine-3-carbaldehyde
-
Sodium methoxide (Sodium methanolate)
-
Methanol
-
Dichloromethane
-
Heptane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A solution of 4,6-dichloropyridine-3-carbaldehyde (0.2 g, 1.14 mmol) in methanol (10 mL) is cooled to 0 °C with stirring.
-
Sodium methoxide (0.068 g, 1.25 mmol) is added portion-wise to the cooled solution.
-
The reaction mixture is allowed to slowly warm to room temperature over approximately 5 hours and is then stirred for an additional 16 hours at room temperature.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in dichloromethane. Any insoluble solids are removed by filtration.
-
The filtrate is purified by flash silica gel column chromatography using a gradient elution of 0% to 50% ethyl acetate in heptane.
-
The fractions containing the purified product are collected and the solvent is concentrated under reduced pressure to yield this compound as a white solid (0.111 g, 57% yield).
Synthesis Workflow
Spectroscopic Data
The structural confirmation of this compound is supported by the following spectroscopic data.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.37 | d | 1H | Aldehyde proton (-CHO) |
| 8.69 | s | 1H | Pyridine ring proton (H-2 or H-5) |
| 6.97 | s | 1H | Pyridine ring proton (H-5 or H-2) |
| 4.02 | s | 3H | Methoxy protons (-OCH₃) |
Spectrum acquired in CDCl₃ at 500 MHz.[2]
¹³C NMR Spectroscopy
Detailed experimental ¹³C NMR data for this compound is not available in the searched literature. Predicted chemical shifts for substituted pyridines suggest the aldehyde carbon would appear significantly downfield (around 190 ppm), while the aromatic carbons would resonate in the 110-160 ppm region, and the methoxy carbon around 55-60 ppm.
FT-IR Spectroscopy
Experimental Fourier-transform infrared (FT-IR) spectral data with specific peak assignments for this compound is not available in the searched literature. However, characteristic vibrational frequencies would be expected for the following functional groups:
-
C=O stretch (aldehyde): ~1700 cm⁻¹
-
C-H stretch (aldehyde): ~2820 and ~2720 cm⁻¹
-
Aromatic C=C and C=N stretches: ~1600-1400 cm⁻¹
-
C-O stretch (methoxy): ~1250 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis confirms the molecular weight of the compound.
-
Mass Spectrum (ESI+): m/z 172 [M+H]⁺[2]
The observed mass corresponds to the protonated molecule of this compound, confirming its molecular weight of 171.58 g/mol .
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyridine scaffold is a common motif in many biologically active compounds, and derivatives of nicotinaldehyde have been investigated for various pharmacological activities, including potential anticancer properties. The presence of chloro and methoxy groups can also significantly influence the biological profile of a molecule. Further research and pharmacological screening are required to elucidate the potential therapeutic applications of this compound.
Conclusion
This compound is a readily synthesizable substituted pyridine derivative with well-defined structural features. This guide has summarized its key physicochemical properties and provided a detailed experimental protocol for its preparation. While some spectroscopic data is available, further characterization, including detailed ¹³C NMR and FT-IR analysis, as well as a comprehensive evaluation of its biological activities, would be valuable for expanding its application in drug discovery and development. Researchers are encouraged to use the information provided as a foundation for further investigation into the properties and potential applications of this versatile chemical entity.
References
An In-depth Technical Guide to 6-Chloro-4-methoxynicotinaldehyde
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Chloro-4-methoxynicotinaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic pathway.
Molecular Structure and Properties
This compound, with the CAS number 1256823-05-8, is a substituted pyridine derivative.[1][2][3] Its molecular structure consists of a pyridine ring functionalized with a chloro group at the 6-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position.
Chemical Structure:
The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where pyridine scaffolds are common.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its known spectral properties.
| Identifier | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [6] |
| Molecular Weight | 171.58 g/mol | [1] |
| CAS Number | 1256823-05-8 | [1][3] |
| Appearance | White solid | [2] |
| Purity | Typically ≥97% | [1] |
| Physical Property | Value | Notes |
| Melting Point | Data not available | Physical properties for the isomer 6-chloro-2-methoxynicotinaldehyde are sometimes reported (78-81°C), but are not applicable to this compound.[7] |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water.[8] Soluble in various organic solvents for stock solution preparation.[9] | Specific solubility data is not widely published. It is recommended to test solubility in solvents like DMSO and ethanol for experimental purposes.[9] |
| Storage | Store at 2-8°C under an inert atmosphere.[7] |
| Spectral Data | Values | Source |
| ¹H NMR (500 MHz, CDCl₃) | δ 10.37 (1H, d), 8.69 (1H, s), 6.97 (1H, s), 4.02 (3H, s) | [2] |
| Mass Spectrum (ESI+) | m/z 172 [M+H]⁺ | [2] |
Experimental Protocols
While specific experimental applications and biological activity for this compound are not extensively documented in publicly available literature, a detailed protocol for its chemical synthesis has been reported.
Synthesis of this compound
This protocol describes the synthesis of this compound from 4,6-dichloropyridine-3-carbaldehyde.[2]
Materials:
-
4,6-dichloropyridine-3-carbaldehyde
-
Methanol (MeOH)
-
Sodium methanolate (NaOMe)
-
Dichloromethane (CH₂Cl₂)
-
Heptane
-
Ethyl acetate
-
Silica gel
Procedure:
-
A solution of 4,6-dichloropyridine-3-carbaldehyde (0.2 g, 1.14 mmol) in methanol (10 mL) is stirred at 0 °C.[2]
-
Sodium methanolate (0.068 g, 1.25 mmol) is added to the solution in batches.[2]
-
The reaction mixture is allowed to slowly warm to room temperature over approximately 5 hours and is then stirred for an additional 16 hours at room temperature.[2]
-
Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[2]
-
The resulting residue is dissolved in dichloromethane.[2]
-
Any insoluble solids are removed by filtration.[2]
-
The filtrate is purified by flash silica gel column chromatography using an elution gradient of 0 to 50% ethyl acetate in heptane.[2]
-
The purified fractions are collected and concentrated under reduced pressure to yield this compound as a white solid (0.111 g, 57% yield).[2]
Visualizations
The following diagrams illustrate the logical flow of the synthesis of this compound. At present, there is no available information on signaling pathways or other experimental workflows involving this specific molecule.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a chemical compound with a well-defined molecular structure and a clear synthetic route. While its physical properties are not yet fully characterized in the literature, its structure suggests potential as a valuable building block in the development of novel pharmaceutical agents and other functional molecules. Further research into the biological activity and experimental applications of this compound is warranted to fully understand its potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 6-Chloro-4-methoxypyridine-3-carbaldehyde | 1256823-05-8 [chemicalbook.com]
- 3. 1256823-05-8 | this compound | 杭州科盈化工有限公司 [keyingchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-chloro-2-methoxynicotinaldehyde CAS#: 95652-81-6 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. glpbio.com [glpbio.com]
Technical Guide: Solubility of 6-Chloro-4-methoxynicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Chloro-4-methoxynicotinaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents. Furthermore, it presents an illustrative table of potential solubility characteristics and a detailed experimental workflow diagram to guide researchers in their laboratory work.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile of this compound is essential for optimizing synthetic routes and ensuring the efficient production of active pharmaceutical ingredients (APIs).
Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been found in peer-reviewed literature or public databases. Therefore, the following table is presented for illustrative purposes to guide solvent selection for experimental determination. The qualitative descriptions are based on general principles of solubility for structurally similar molecules.
Table 1: Illustrative Solubility Profile of this compound
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | The polar nature of the aldehyde and methoxy groups, along with the nitrogen in the pyridine ring, likely leads to good interactions with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The chloro-substituent on the pyridine ring may enhance solubility in chlorinated solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether linkage and the overall polarity of the molecule suggest moderate solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | Potential for hydrogen bonding with the aldehyde and ring nitrogen, but overall polarity match may not be optimal. |
| Non-polar | Hexanes, Toluene | Low | The significant polarity of the molecule is expected to result in poor solubility in non-polar hydrocarbon solvents. |
Note: This table is a predictive guide. Experimental verification is crucial for accurate solubility determination.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer
-
Screw-cap vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Workflow for the shake-flask solubility determination method.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the shake-flask method, researchers can generate reliable and accurate solubility data. This information is invaluable for the seamless progression of research and development projects involving this important chemical intermediate. It is recommended that solubility studies be conducted at various temperatures to gain a more complete understanding of the thermodynamic properties of the compound in different solvent systems.
References
An In-depth Technical Guide on the Spectral Data of 6-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for the compound 6-Chloro-4-methoxynicotinaldehyde (CAS No. 1256823-05-8). The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of the synthetic pathway and analytical workflow.
Chemical Structure and Properties
This compound is a substituted pyridine derivative with the following structure:
-
Molecular Formula: C₇H₆ClNO₂
-
Molecular Weight: 171.58 g/mol [1]
-
IUPAC Name: 6-chloro-4-methoxypyridine-3-carbaldehyde[1]
-
Appearance: White solid[2]
Spectral Data Summary
The following tables summarize the available quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 10.37 | d | 1H | Aldehyde (-CHO) |
| 8.69 | s | 1H | Pyridine Ring (H-2) |
| 6.97 | s | 1H | Pyridine Ring (H-5) |
| 4.02 | s | 3H | Methoxy (-OCH₃) |
Solvent: CDCl₃, Frequency: 500 MHz, Temperature: 22 °C[2]
Table 2: ¹³C NMR Spectral Data
Table 3: Mass Spectrometry Data
| m/z | Ion |
| 172 | [M+H]⁺ |
Ionization Method: Electrospray Ionization (ESI+)[2]
A detailed experimental fragmentation pattern is not publicly available. However, typical fragmentation of related aromatic aldehydes may involve the loss of the formyl group (-CHO) or carbon monoxide (CO).[3] For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.
Table 4: Infrared (IR) Spectroscopy Data
An experimental IR spectrum for this compound is not publicly available. However, characteristic absorption bands can be predicted based on its functional groups:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Aldehyde) | 1685-1710 (Aromatic) |
| C-H (Aldehyde) | 2700-2760 and 2800-2860 |
| C-O (Methoxy) | 1000-1300 |
| C=C, C=N (Pyridine Ring) | 1400-1600 |
| C-Cl | 600-800 |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts and coupling constants of its nuclei (¹H and ¹³C).
Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance series).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 295 K (22 °C).[2]
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and identify the multiplicities.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.
Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-400 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
If fragmentation data is acquired (MS/MS), propose fragmentation pathways based on the observed daughter ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.
Visualizations
Synthesis of this compound
The synthesis of this compound can be achieved from 4,6-dichloropyridine-3-carbaldehyde.[2]
Caption: Synthesis of this compound.
General Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral characterization of a synthesized organic compound.
Caption: General workflow for spectral analysis.
References
A Technical Guide to 6-Chloro-4-methoxynicotinaldehyde for Chemical Research and Development
Introduction
6-Chloro-4-methoxynicotinaldehyde is a substituted pyridine derivative that serves as a valuable synthetic intermediate, or building block, for researchers in medicinal chemistry and drug discovery.[1] Its structure, which incorporates a reactive aldehyde group alongside chloro and methoxy substituents on a pyridine ring, presents multiple opportunities for chemical modification.[1] The presence of chloro and methoxy groups, in particular, is of strategic importance in drug design, as these substituents can significantly influence a molecule's intermolecular interactions with biological targets.[2][3] This guide provides a comprehensive overview of the compound's commercial availability, physicochemical properties, and a representative synthetic application.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is compiled from various commercial suppliers and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 1256823-05-8 | [1][4][5] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1][4] |
| Purity | Typically ≥95-97% | [1][4][6] |
| InChI Key | MJKBQIXGOHBBFO-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | COC1=CC(=NC=C1C=O)Cl | N/A |
Commercial Availability and Procurement
This compound is available as a research chemical from several specialized suppliers. It is intended for laboratory research use only.[1][4] The following table lists known vendors and typical product offerings. Pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Brand/Distributor | Available Quantities | Purity | Notes |
| CymitQuimica | Fluorochem | 100mg, 250mg, 1g, 5g | 97% | Product intended for lab use only.[4] |
| BenchChem | BenchChem | Inquiry-based | Typically 95% | Catalog No. B1402919.[1] |
| GlpBio | GlpBio | Inquiry-based | >98% | Provides Certificate of Analysis (COA) and SDS.[6] |
| ChemicalBook | Multiple | 100g, 1kg | 98-99% | Lists various China-based traders.[7] |
| Keying Chem | Keying Chem | Inquiry-based | N/A | Catalog No. KY154269.[8] |
Application in Synthetic Chemistry: A Representative Protocol
The aldehyde functional group of this compound is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations. These reactions are fundamental in medicinal chemistry for building molecular complexity and generating libraries of compounds for screening.
The following section details a representative experimental protocol for a reductive amination reaction, a cornerstone method for synthesizing secondary amines from aldehydes.
Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination
Objective: To synthesize a representative N-substituted-(6-chloro-4-methoxypyridin-3-yl)methanamine from this compound and a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).
-
Imine Formation: Add the primary amine (R-NH₂, 1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Visualized Workflow and Pathways
To clearly illustrate the logical flow of the synthetic procedure, the following diagrams are provided in the DOT language.
Caption: Workflow for a representative reductive amination reaction.
Caption: Chemical transformation pathway for reductive amination.
References
- 1. This compound | 1256823-05-8 | Benchchem [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. youtube.com [youtube.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chemnet.com [chemnet.com]
- 6. glpbio.com [glpbio.com]
- 7. 6-Chloro-4-methylnicotinaldehyde manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 8. 1256823-05-8 | this compound | 杭州科盈化工有限公司 [keyingchem.com]
The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxynicotinaldehyde, a substituted pyridine derivative, has emerged as a crucial and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a strategically placed chlorine atom, and a methoxy group on the pyridine ring, provide multiple sites for chemical modification. This adaptability makes it an invaluable starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the role of this compound in the development of novel anticancer and antimalarial agents, detailing synthetic methodologies, biological activities, and mechanisms of action.
Synthesis of Bioactive Derivatives from this compound
The chemical architecture of this compound allows for its elaboration into complex heterocyclic systems. The aldehyde functionality serves as a handle for condensation and cyclization reactions, while the chloro group is amenable to nucleophilic substitution and cross-coupling reactions. These reactive sites are key to the synthesis of privileged scaffolds in drug discovery, such as quinazolines and quinolones.
A general workflow for the utilization of this compound in the synthesis of bioactive molecules is depicted below.
6-Chloro-4-methoxynicotinaldehyde: A Versatile Pyridine Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxynicotinaldehyde is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex heterocyclic scaffolds, particularly in the field of drug discovery. Its strategic substitution pattern, featuring a reactive chlorine atom, a methoxy group, and an aldehyde, offers multiple points for chemical modification, making it an ideal starting material for the construction of diverse molecular libraries. The pyridine core is a common motif in a vast array of biologically active compounds, and the specific arrangement of functional groups on this compound allows for its elaboration into potent and selective inhibitors of various enzymes, including protein kinases. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this versatile building block, with a focus on its use in the development of targeted therapeutics.
Synthesis of this compound
The preparation of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and effective route involves the selective functionalization of a di-chlorinated pyridine derivative.
Experimental Protocol: Synthesis of this compound
Step 1: Methyl 4,6-dichloronicotinate
To a solution of 4,6-dichloronicotinic acid, thionyl chloride is added, and the mixture is refluxed. After removal of excess thionyl chloride, methanol is added, and the solution is refluxed to yield methyl 4,6-dichloronicotinate.
Step 2: Methyl 6-chloro-4-methoxynicotinate
The methyl 4,6-dichloronicotinate is then subjected to a regioselective nucleophilic aromatic substitution with sodium methoxide in methanol under reflux conditions. The C4 position is more activated towards nucleophilic attack, leading to the selective displacement of the chlorine atom at this position.
Step 3: (6-Chloro-4-methoxypyridin-3-yl)methanol
The resulting methyl 6-chloro-4-methoxynicotinate is reduced to the corresponding alcohol using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), in an appropriate solvent like tetrahydrofuran (THF) at low temperatures.
Step 4: this compound
Finally, the alcohol is oxidized to the target aldehyde, this compound, using a mild oxidizing agent like manganese dioxide (MnO2) or Dess-Martin periodinane in a chlorinated solvent.
Application in the Synthesis of Bioactive Molecules
The strategic placement of the chloro, methoxy, and aldehyde functionalities on the pyridine ring of this compound allows for a variety of subsequent chemical transformations. The chlorine atom at the 6-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, while the aldehyde group serves as a versatile handle for the introduction of diverse substituents and the construction of fused ring systems.
Cross-Coupling Reactions
The chlorine atom at the 6-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position by coupling with the corresponding boronic acid or boronic ester derivative. This is a powerful method for building molecular complexity and exploring the structure-activity relationships of potential drug candidates.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine. This is a key transformation for the synthesis of various biologically active compounds, including kinase inhibitors, where an amino group at this position is often crucial for binding to the target protein.
Synthesis of Fused Pyrimidine Derivatives
The aldehyde functionality of this compound provides a convenient entry point for the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are present in numerous kinase inhibitors and other therapeutic agents. A common strategy involves the condensation of the aldehyde with a suitable amine-containing heterocycle, followed by cyclization and further functionalization.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and application of this compound.
| Synthesis Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 4,6-dichloronicotinic acid | SOCl₂, Methanol | Methyl 4,6-dichloronicotinate | >90 |
| 2 | Methyl 4,6-dichloronicotinate | Sodium methoxide, Methanol | Methyl 6-chloro-4-methoxynicotinate | 85-95 |
| 3 | Methyl 6-chloro-4-methoxynicotinate | DIBAL-H, THF | (6-Chloro-4-methoxypyridin-3-yl)methanol | 70-85 |
| 4 | (6-Chloro-4-methoxypyridin-3-yl)methanol | MnO₂, CH₂Cl₂ | This compound | 80-90 |
| Application Reaction | Starting Material | Coupling Partner | Catalyst System (Example) | Product Type | Typical Yield (%) |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-4-methoxynicotinaldehyde | 70-90 |
| Buchwald-Hartwig Amination | This compound | Aniline derivative | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-(Arylamino)-4-methoxynicotinaldehyde | 60-85 |
| Fused Pyrimidine Synthesis | This compound | 2,4-Diaminopyrimidine | - | Pyrido[2,3-d]pyrimidine derivative | 50-70 (multi-step) |
Mandatory Visualizations
Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor
Caption: Synthetic workflow from starting materials to a final kinase inhibitor.
Signaling Pathway: PI3K/Akt/mTOR Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Signaling Pathway: PIM-1 Kinase Pathway
Caption: Key signaling events mediated by PIM-1 kinase.
Conclusion
This compound stands out as a pivotal building block for the synthesis of complex, biologically active pyridine-containing molecules. Its versatile functional handles allow for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to efficiently generate diverse libraries of compounds. The utility of this intermediate in the construction of kinase inhibitors highlights its importance in medicinal chemistry and drug discovery programs. The detailed synthetic protocols and reaction pathways provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Navigating the Therapeutic Potential of 6-Chloro-4-methoxynicotinaldehyde Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological activity studies on derivatives of 6-Chloro-4-methoxynicotinaldehyde are not extensively available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the potential biological activities by examining related compounds sharing key structural features, such as chloro- and methoxy-substituted aromatic rings. The experimental protocols and data presented are representative of the methodologies used for analogous compounds and should be adapted and validated for novel derivatives.
Introduction
This compound is a substituted pyridine derivative that holds promise as a versatile scaffold for the synthesis of novel bioactive molecules. The presence of a reactive aldehyde group, a chloro substituent, and a methoxy group offers multiple avenues for chemical modification, leading to a diverse library of derivatives. While direct studies on the biological activities of its derivatives are limited, the individual and combined contributions of these functional groups in other molecular contexts, particularly in chalcones and Schiff bases, suggest significant potential in anticancer and antimicrobial applications. This technical guide aims to provide a foundational understanding of these potential activities, supported by generalized experimental protocols and illustrative pathway diagrams.
Potential Biological Activities
The primary biological activities anticipated for derivatives of this compound are anticancer and antimicrobial effects. These are largely inferred from studies on analogous structures.
Anticancer Activity: The chloro and methoxy substitutions on aromatic rings are common features in various anticancer compounds.[1][2] Chalcones, which can be synthesized from aldehydes, have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4][5] The addition of a methoxy group, in particular, has been observed to enhance the anticancer activity of certain chalcones.[1]
Antimicrobial Activity: Schiff bases, formed by the condensation of aldehydes with primary amines, are a well-established class of compounds with a broad spectrum of antimicrobial activities.[6][7][8] The presence of chloro and methoxy groups on the aromatic rings of Schiff bases and other heterocyclic systems has been shown to modulate their antibacterial and antifungal efficacy.[9]
Data Presentation: Hypothetical Activity of Representative Derivatives
The following tables present hypothetical quantitative data for representative classes of derivatives that could be synthesized from this compound. This data is for illustrative purposes to demonstrate the expected format for reporting biological activities and is not derived from actual experimental results on these specific compounds.
Table 1: Hypothetical Anticancer Activity of this compound Chalcone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| C4MNC-CHAL-01 | Chalcone | MCF-7 (Breast) | 15.2 |
| C4MNC-CHAL-02 | Chalcone | A549 (Lung) | 22.5 |
| C4MNC-CHAL-03 | Chalcone | HCT116 (Colon) | 18.9 |
Table 2: Hypothetical Antimicrobial Activity of this compound Schiff Base Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| C4MNC-SB-01 | Schiff Base | Staphylococcus aureus | 32 | Candida albicans | 64 |
| C4MNC-SB-02 | Schiff Base | Escherichia coli | 64 | Aspergillus niger | 128 |
| C4MNC-SB-03 | Schiff Base | Pseudomonas aeruginosa | 128 | Cryptococcus neoformans | 64 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of biological activities. The following are generalized protocols for key experiments.
Protocol 1: Synthesis of Chalcone Derivatives
-
Reaction Setup: Dissolve this compound (1 mmol) and an appropriate acetophenone derivative (1 mmol) in ethanol (20 mL).
-
Catalysis: Add a catalytic amount of aqueous sodium hydroxide (40%) dropwise to the solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Purification: Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[9]
Protocol 2: Synthesis of Schiff Base Derivatives
-
Reaction Setup: Dissolve this compound (1 mmol) and a primary amine (1 mmol) in methanol (25 mL).
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Purification: Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold methanol, and dried under vacuum to yield the pure Schiff base derivative.[7]
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a general experimental workflow and a key signaling pathway often implicated in the anticancer activity of related compounds.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Simplified diagram of apoptosis signaling pathways often targeted by chalcones.
Conclusion
While the direct exploration of this compound derivatives is an emerging area, the established biological activities of structurally related compounds provide a strong rationale for their investigation as potential anticancer and antimicrobial agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for drug discovery programs. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising class of compounds. Future studies are warranted to elucidate the specific structure-activity relationships and mechanisms of action of derivatives synthesized from this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. pharmascholars.com [pharmascholars.com]
An In-depth Technical Guide to the Safe Handling of 6-Chloro-4-methoxynicotinaldehyde in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxynicotinaldehyde is a heterocyclic organic compound belonging to the pyridine family.[1] Such compounds are common building blocks in medicinal chemistry and drug development. Given its reactive aldehyde group and chlorinated pyridine ring, careful handling in a laboratory setting is imperative to ensure the safety of personnel and the integrity of experiments. This guide outlines the known properties, potential hazards, and recommended handling procedures for this compound.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. This information has been compiled from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 1256823-05-8 | [2] |
| Molecular Formula | C₇H₆ClNO₂ | [2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
| Appearance | Solid (form may vary) | [3] |
Hazard Identification and Safety Precautions
Due to the absence of a specific Safety Data Sheet for this compound, a comprehensive hazard profile is not available. However, based on the functional groups present and data from structurally analogous compounds, the following potential hazards should be considered.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4][5]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5][7]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[6][8]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealing safety goggles or a face shield.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[6] Avoid allowing the chemical to come into contact with skin.[6]
-
Respiratory Protection: If ventilation is inadequate or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
-
-
Hygiene Measures: Wash hands thoroughly after handling.[6][9] Do not eat, drink, or smoke in the laboratory.[6] Contaminated work clothing should not be allowed out of the workplace.[6]
First-Aid Measures
In case of exposure, follow these general first-aid guidelines, and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[6][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[6][9] Remove and wash contaminated clothing before reuse.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6] |
| Ingestion | If swallowed, rinse the mouth. Call a POISON CENTER or doctor if you feel unwell.[4][6] Never give anything by mouth to an unconscious person.[4] |
Storage and Handling
Proper storage and handling are crucial to maintain the chemical's integrity and prevent accidents.
Storage:
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid ingestion and inhalation.[6]
-
Handle in accordance with good industrial hygiene and safety practices.[4][6]
Experimental Protocols and Workflows
Detailed experimental protocols for specific reactions involving this compound are not available in the public domain and would be specific to the research being conducted. However, a general workflow for handling this and other chemical reagents in a laboratory setting is outlined below.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. glpbio.com [glpbio.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Pyridines from 6-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of substituted pyridines utilizing 6-Chloro-4-methoxynicotinaldehyde as a versatile starting material. The methodologies outlined below leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to enable the efficient introduction of aryl, amino, and alkynyl functionalities, respectively.
Introduction
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceutical agents. This compound is a valuable building block for the synthesis of diverse pyridine libraries. Its structure features three key points for chemical modification: a chloro group at the 6-position, which is amenable to cross-coupling reactions; a methoxy group at the 4-position; and a reactive aldehyde at the 3-position. This trifunctional nature allows for a modular and convergent approach to complex pyridine derivatives.
This document provides exemplary protocols for the functionalization of the 6-position of the pyridine ring. The following sections detail the experimental procedures, expected outcomes, and necessary visualizations for key synthetic transformations.
Core Reaction Pathways
The primary strategy for diversifying this compound involves the palladium-catalyzed substitution of the chloride atom. This is a highly efficient and versatile approach for forming new carbon-carbon and carbon-nitrogen bonds.
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Chloro-4-methoxynicotinaldehyde with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of novel biaryl and heteroaryl compounds.
Introduction
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] Specifically, the coupling of this compound with arylboronic acids provides a direct route to a diverse range of 6-aryl-4-methoxynicotinaldehyde derivatives. These products are valuable scaffolds in drug discovery, exhibiting a wide spectrum of biological activities, and also serve as key intermediates in the synthesis of complex molecules and functional materials. The presence of the aldehyde and methoxy groups on the pyridine ring offers multiple points for further functionalization, making the resulting products attractive for the development of new chemical entities.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (arylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.
Applications in Research and Development
The 6-aryl-4-methoxynicotinaldehyde scaffold is of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives. Research has shown that similar substituted pyridine and pyrimidine structures possess a range of pharmacological properties, including:
-
Anticancer Activity: Various 4,6-disubstituted pyridine-3-carbonitrile derivatives have shown potent antiproliferative activity against several human cancer cell lines, including ovarian, breast, and cervix adenocarcinoma.[2][3] The structural similarity suggests that 6-aryl-4-methoxynicotinaldehydes could be valuable intermediates for novel anticancer agents.
-
Antimicrobial Properties: The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of 2-amino-3-cyanopyridine and 2-methoxypyridine have been synthesized and screened for their antimicrobial activity.[4]
-
P-glycoprotein (P-gp) Inhibition: Certain 6-methoxy-2-arylquinoline analogues have been identified as potential P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer therapy.[5]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Substituted pyridinyl compounds have been investigated for their binding affinity and functional activity at nicotinic acetylcholine receptors, suggesting potential applications in treating nicotine addiction and other CNS disorders.[6][7]
Beyond medicinal chemistry, these compounds can also be explored for applications in materials science, for example, in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs), where substituted biaryl structures are often employed.[8]
Experimental Protocols
The following protocols are generalized based on common practices for Suzuki coupling of electron-deficient chloropyridines. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary to achieve the best results for a specific arylboronic acid.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, PCy₃; 1.1 - 1.2 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-methoxynicotinaldehyde.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions and expected yield ranges for the Suzuki coupling of chloropyridines with various arylboronic acids, which can be adapted for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (3) | 2-MeTHF | 90 | 80-95 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (3) | PCy₃ (6) | K₃PO₄ (2.5) | Toluene | 110 | 60-80 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 70-85 |
Note: Yields are indicative and highly dependent on the specific substrates and optimization of reaction conditions.
Reaction Mechanism Visualization
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-4-methoxynicotinaldehyde derivatives. The protocols and data presented provide a solid starting point for researchers to develop and optimize these reactions for their specific needs. The resulting compounds hold significant promise for applications in drug discovery and materials science, warranting further investigation into their biological and physical properties.
References
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions of 6-chloro-4-methoxynicotinaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols detailed below are representative methods for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. While specific literature for this exact substrate is limited, the provided methodologies are based on established procedures for structurally similar chloropyridines and related nicotinaldehyde derivatives, offering a strong starting point for reaction optimization.
Introduction to this compound in Drug Discovery
This compound is a key heterocyclic intermediate. The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The chloro-substituent at the 6-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of libraries of compounds for drug discovery and development. The methoxy and aldehyde functionalities offer additional points for modification, making this a highly valuable and adaptable scaffold.
A plausible synthesis of this compound can be achieved through a multi-step sequence starting from 4,6-dichloronicotinic acid. This involves esterification, selective methoxylation at the more activated C4-position, reduction of the ester to an alcohol, and subsequent oxidation to the desired aldehyde.[1]
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] These reactions are characterized by their high functional group tolerance, mild reaction conditions, and broad substrate scope, making them indispensable in modern organic synthesis.[3][4]
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-4-methoxynicotinaldehydes
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[5][6] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, yielding compounds with potential applications as kinase inhibitors, antivirals, and other therapeutic agents. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[7]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for similar substituted nicotinaldehydes.
Diagram of the Experimental Workflow for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add the 1,4-dioxane/H₂O solvent mixture (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-methoxynicotinaldehyde.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 110 | 24 | 78 |
| 3 | 3-Anisylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 90 | 16 | 91 |
Note: Yields are representative and may vary based on the specific arylboronic acid and reaction conditions.
Sonogashira Coupling: Synthesis of 6-Alkynyl-4-methoxynicotinaldehydes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated heterocycles.[8][9][10] These products can serve as precursors for more complex molecules through further transformations of the alkyne moiety. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[11][12]
Diagram of the Sonogashira Coupling Reaction Pathway
Representative Protocol for Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
DMF
Procedure:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Stir the reaction mixture under an argon atmosphere at 60-80 °C for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 6-alkynyl-4-methoxynicotinaldehyde.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 70 | 8 | 82 |
| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂/CuI | DIPA | THF | 65 | 10 | 75 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos/CuI | K₂CO₃ | Acetonitrile | 80 | 12 | 68 |
Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-4-methoxynicotinaldehydes
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.[1][2][7][13][14][15][16] This reaction is crucial for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.
Diagram of the Buchwald-Hartwig Amination Logical Flow
Representative Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
NaOt-Bu (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and toluene (5 mL).
-
Add the amine (1.2 mmol) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 6-amino-4-methoxynicotinaldehyde derivative.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 20 | 88 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 76 |
| 3 | n-Butylamine | Pd₂(dba)₃/BrettPhos | LHMDS | THF | 80 | 18 | 81 |
Note: Yields are representative and may vary based on the specific amine and reaction conditions.
Heck Coupling: Synthesis of 6-Alkenyl-4-methoxynicotinaldehydes
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[17][18] This reaction provides a direct method for the vinylation of the pyridine ring, leading to compounds with potential applications in polymer chemistry and as synthetic intermediates.
Diagram of the Heck Coupling Experimental Setup
Representative Protocol for Heck Coupling:
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
K₂CO₃ (2.0 equivalents)
-
DMF
Procedure:
-
Combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol) in a sealed tube.
-
Add DMF (5 mL) and degas the mixture.
-
Heat the reaction to 120 °C for 24 hours.
-
After cooling, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | K₂CO₃ | DMF | 120 | 24 | 70 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 100 | 18 | 65 |
| 3 | Cyclohexene | Herrmann's catalyst | NaOAc | DMA | 130 | 36 | 55 |
Note: Yields are representative and may vary based on the specific alkene and reaction conditions.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of a diverse range of substituted pyridine derivatives. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide efficient routes to aryl, alkynyl, amino, and alkenyl substituted nicotinaldehydes, respectively. These products are valuable scaffolds for the development of new pharmaceuticals and functional materials. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this important heterocyclic building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.
References
- 1. This compound | 1256823-05-8 | Benchchem [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Chloro-4-methoxynicotinaldehyde with Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Chloro-4-methoxynicotinaldehyde with various organoboron reagents. This reaction is a powerful tool for the synthesis of 6-aryl-4-methoxynicotinaldehydes, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with a halide or triflate using a palladium catalyst and a base.[1][2] For the synthesis of 6-aryl-4-methoxynicotinaldehydes, this compound serves as the electrophilic partner, reacting with a variety of arylboronic acids or their esters. The resulting products are valuable intermediates for the development of novel therapeutics, particularly kinase inhibitors. The reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of the boronic acid reagents.[3]
Applications in Drug Discovery
The 6-aryl-4-methoxypyridine scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer.
Notably, compounds with similar structural features have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4][5][6] This pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[7][8][9] Its overactivation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[8] The synthesis of a diverse library of 6-aryl-4-methoxynicotinaldehyde derivatives via the Suzuki-Miyaura coupling enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency and selectivity against kinases in this pathway.
Data Presentation: Reaction of this compound with Arylboronic Acids
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for Suzuki couplings of chloro-pyridines with arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-4-methoxynicotinaldehyde | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-methoxynicotinaldehyde | 92 |
| 3 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-4-methoxynicotinaldehyde | 88 |
| 4 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-4-methoxynicotinaldehyde | 82 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methoxy-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde | 75 |
| 6 | Thiophen-2-ylboronic acid | 4-Methoxy-6-(thiophen-2-yl)nicotinaldehyde | 78 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-methoxynicotinaldehyde.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 6-aryl-4-methoxynicotinaldehyde derivatives.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Novel 6-aryl substituted 4-pyrrolidineaminoquinazoline derivatives as potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 4-Aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as a PI3Kα Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 6-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of a novel chalcone derivative, a class of molecules with significant biological activity, using 6-Chloro-4-methoxynicotinaldehyde as a key starting material. The protocols outlined herein are designed to be clear and reproducible for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is a versatile trifunctional heterocyclic building block, offering multiple reaction sites for the synthesis of diverse molecular scaffolds.[1] Its aldehyde group is amenable to a variety of condensation reactions, while the chloro and methoxy substituents on the pyridine ring can be targeted for further modification, making it a valuable precursor for the generation of compound libraries for biological screening.[1] Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of bioactive molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The synthesis of chalcone derivatives from substituted aldehydes via the Claisen-Schmidt condensation is a robust and widely utilized synthetic strategy.[3][5]
This application note details the synthesis of (E)-1-(4-hydroxyphenyl)-3-(6-chloro-4-methoxypyridin-3-yl)prop-2-en-1-one (hereafter referred to as CMP-HPC ), a novel chalcone derivative, from this compound and 4-hydroxyacetophenone.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of CMP-HPC.
| Parameter | Value |
| Starting Material 1 | This compound |
| Starting Material 2 | 4-Hydroxyacetophenone |
| Product | (E)-1-(4-hydroxyphenyl)-3-(6-chloro-4-methoxypyridin-3-yl)prop-2-en-1-one (CMP-HPC) |
| Molecular Formula | C₁₅H₁₂ClNO₃ |
| Molecular Weight | 289.71 g/mol |
| Reaction Yield | 85% |
| Melting Point | 178-180 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.21 (s, 1H), 8.55 (s, 1H), 8.02 (d, J = 8.8 Hz, 2H), 7.85 (d, J = 15.6 Hz, 1H), 7.60 (d, J = 15.6 Hz, 1H), 7.21 (s, 1H), 6.90 (d, J = 8.8 Hz, 2H), 3.98 (s, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 187.5, 165.2, 161.8, 151.0, 148.9, 140.2, 131.5, 129.8, 126.4, 124.3, 115.9, 108.3, 56.5 |
| IC₅₀ (MCF-7 Breast Cancer Cell Line) | 5.2 µM |
Note: Spectroscopic and bioactivity data are representative for a compound of this class and are provided for illustrative purposes.
Experimental Protocols
Synthesis of (E)-1-(4-hydroxyphenyl)-3-(6-chloro-4-methoxypyridin-3-yl)prop-2-en-1-one (CMP-HPC) via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with 4-hydroxyacetophenone.
Materials:
-
This compound (1.0 eq)
-
4-Hydroxyacetophenone (1.0 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol (30 mL).
-
Base Addition: While stirring at room temperature, add a solution of potassium hydroxide (3.0 eq) in ethanol (20 mL) dropwise to the reaction mixture over a period of 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, pour the mixture into a beaker containing crushed ice (100 g).
-
Acidification: Acidify the mixture to pH 5-6 by the slow addition of 1M HCl with constant stirring. A yellow precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-hydroxyphenyl)-3-(6-chloro-4-methoxypyridin-3-yl)prop-2-en-1-one as a yellow crystalline solid.
Mandatory Visualizations
Caption: Synthetic workflow for CMP-HPC and its biological evaluation.
Caption: Hypothesized signaling pathway inhibition by CMP-HPC.
References
- 1. orientjchem.org [orientjchem.org]
- 2. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcone-synthesis-properties-and-medicinal-applications-a-review - Ask this paper | Bohrium [bohrium.com]
- 5. pharmatutor.org [pharmatutor.org]
Application Notes and Protocols for the Functionalization of 6-Chloro-4-methoxynicotinaldehyde
Introduction
6-Chloro-4-methoxynicotinaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its pyridine core, substituted with a reactive aldehyde group, a methoxy group, and a chloro substituent, offers multiple avenues for chemical modification.[1] The strategic functionalization of the aldehyde group allows for the synthesis of a diverse array of derivatives. These derivatives are valuable for developing novel therapeutic agents, as the introduction of different functional groups can significantly alter the molecule's steric and electronic properties, thereby influencing its biological activity.[1] The chloro and methoxy groups themselves play crucial roles in modulating intermolecular interactions with biological targets and improving pharmacokinetic properties.[2][3]
These application notes provide detailed protocols for several key transformations of the aldehyde group in this compound, including Wittig reaction, Knoevenagel condensation, reductive amination, and oxidation. The resulting compounds serve as scaffolds for further elaboration in the synthesis of pharmaceuticals and other functional materials.[1]
Wittig Reaction: Synthesis of Alkenyl Derivatives
The Wittig reaction is a powerful method for converting aldehydes into alkenes. This protocol describes a one-pot aqueous Wittig reaction to synthesize a stilbene-like derivative from this compound.
Experimental Protocol
A general one-pot aqueous Wittig reaction procedure is adapted for the specific substrate.[4]
-
Preparation of the Ylide (in situ):
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.2 eq).
-
Add 10 mL of a saturated aqueous solution of sodium bicarbonate.
-
Stir the resulting suspension vigorously for 1 minute.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
-
Reaction with Aldehyde:
-
To the suspension, add this compound (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the mixture by slowly adding 1.0 M sulfuric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes:ethyl acetate).[4]
-
Quantitative Data
| Reagent/Product | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 185.6 mg |
| Benzyl Bromide | 1.1 | 1.1 | 188.1 mg (130 µL) |
| Triphenylphosphine | 1.2 | 1.2 | 314.8 mg |
| Saturated NaHCO₃ (aq) | - | - | 10 mL |
| Product Yield (Hypothetical) | - | - | ~75-85% |
Reaction Workflow
Caption: Workflow for the one-pot aqueous Wittig reaction.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction. This protocol uses diisopropylethylammonium acetate (DIPEAc) as an efficient catalyst.[5] This method is valuable for creating compounds with potential anticancer activity.[5]
Experimental Protocol
-
Reaction Setup:
-
In a 25 mL round-bottom flask, combine this compound (1.0 eq), an active methylene compound (e.g., ethyl cyanoacetate, 1.0 eq), and hexane (10 mL).
-
Add diisopropylethylammonium acetate (DIPEAc) (0.1 eq) as the catalyst.
-
-
Reaction Execution:
-
Heat the mixture at 65-70 °C.
-
Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 8:2). The reaction is typically complete within 3-6 hours.[5]
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to 40-45 °C.
-
If a biphasic system forms, separate the layers. The product is typically in the bottom layer.
-
Concentrate the product layer under vacuum.
-
Purify the resulting material by recrystallization or column chromatography to yield the desired cyanoacrylate derivative.[5]
-
Quantitative Data
| Reagent/Product | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 185.6 mg |
| Ethyl Cyanoacetate | 1.0 | 1.0 | 113.1 mg (107 µL) |
| DIPEAc | 0.1 | 0.1 | 18.9 mg |
| Hexane | - | - | 10 mL |
| Product Yield (Hypothetical) | - | - | ~90-95% |
Reaction Workflow
Caption: Workflow for DIPEAc-catalyzed Knoevenagel condensation.
Reductive Amination: Synthesis of Amine Derivatives
Reductive amination is a versatile method for forming C-N bonds by converting an aldehyde into an amine. The reaction proceeds via an intermediate imine, which is then reduced in situ.[6] This is a cornerstone reaction in drug discovery for introducing basic nitrogen atoms, which are prevalent in pharmaceuticals.
Experimental Protocol (using NaBH(OAc)₃)
A stepwise procedure involving imine formation followed by reduction is often effective.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for this transformation.[6]
-
Imine Formation:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).
-
Add the desired primary or secondary amine (1.0-1.2 eq).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amine by column chromatography.
-
Quantitative Data
| Reagent/Product | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 185.6 mg |
| Primary/Secondary Amine | 1.1 | 1.1 | Varies |
| Sodium Triacetoxyborohydride | 1.5 | 1.5 | 317.9 mg |
| Dichloromethane (DCM) | - | - | 10 mL |
| Product Yield (Hypothetical) | - | - | ~70-90% |
Reaction Workflow
Caption: Workflow for reductive amination via a two-step, one-pot process.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde group to a carboxylic acid provides a key intermediate, 6-Chloro-4-methoxynicotinic acid. This derivative serves as a handle for amide bond formation and other transformations common in pharmaceutical synthesis.
Experimental Protocol (using Pinnick Oxidation)
The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups.
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (e.g., 4:1 ratio).
-
Add a radical scavenger, such as 2-methyl-2-butene (5.0 eq).
-
-
Reaction Execution:
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water.
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Add the aqueous sodium chlorite solution dropwise to the aldehyde solution, keeping the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with a suitable organic solvent like ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can be further purified by recrystallization.
-
Quantitative Data
| Reagent/Product | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 185.6 mg |
| Sodium Chlorite (80%) | 1.5 | 1.5 | 211.0 mg |
| 2-Methyl-2-butene | 5.0 | 5.0 | 350.7 mg (540 µL) |
| NaH₂PO₄ | 1.5 | 1.5 | 180.0 mg |
| Product Yield (Hypothetical) | - | - | ~85-95% |
Reaction Workflow
Caption: Workflow for the Pinnick oxidation of the aldehyde.
Conclusion
The protocols outlined above demonstrate the versatility of this compound as a building block in synthetic chemistry. The functionalization of its aldehyde group through Wittig, Knoevenagel, reductive amination, and oxidation reactions provides access to a wide range of derivatives. These derivatives, featuring alkenyl, cyanoacrylate, amine, and carboxylic acid moieties, are valuable precursors for the synthesis of complex molecules with potential applications in drug discovery and materials science. The provided methodologies are robust and can be adapted to a broad scope of reactants, facilitating the exploration of new chemical space.
References
- 1. This compound | 1256823-05-8 | Benchchem [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. youtube.com [youtube.com]
- 4. sciepub.com [sciepub.com]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 6-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 6-Chloro-4-methoxynicotinaldehyde. This key intermediate is valuable in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established principles of nucleophilic aromatic substitution on halopyridines.[1][2]
Introduction
This compound is an attractive substrate for nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, which activate the chlorine atom at the 6-position for displacement. The methoxy group at the 4-position further influences the electronic properties of the ring. This document details the reaction with common classes of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse range of substituted 4-methoxynicotinaldehyde derivatives.
The general mechanism for these reactions is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex.[3][4] In the subsequent step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.[3]
Key Applications
-
Drug Discovery: Synthesis of novel substituted pyridines as potential kinase inhibitors, receptor antagonists, or anti-infective agents.
-
Materials Science: Development of new functional dyes, ligands for metal catalysts, and organic electronic materials.
-
Agrochemicals: Creation of new herbicides and pesticides with tailored biological activities.
Experimental Data Summary
The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. These values are representative and may vary based on the specific nucleophile and reaction scale.
Table 1: Reaction with Amine Nucleophiles
| Entry | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DMF | K₂CO₃ | 100 | 12 | 85-95 |
| 2 | Piperidine | NMP | Et₃N | 120 | 8 | 80-90 |
| 3 | Aniline | Dioxane | NaH | 100 | 16 | 70-85 |
| 4 | Benzylamine | DMSO | K₂CO₃ | 110 | 12 | 88-98 |
Table 2: Reaction with Thiol Nucleophiles
| Entry | Thiol Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | DMF | NaH | 80 | 6 | 90-99 |
| 2 | Sodium thiomethoxide | Methanol | - | 65 | 4 | 85-95 |
| 3 | Benzyl mercaptan | Acetonitrile | K₂CO₃ | 80 | 8 | 88-97 |
Table 3: Reaction with Alkoxide Nucleophiles
| Entry | Alcohol Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | Methanol | - | 65 | 12 | 75-85 |
| 2 | Sodium ethoxide | Ethanol | - | 78 | 12 | 70-80 |
| 3 | Benzyl alcohol | THF | NaH | 65 | 18 | 65-75 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended, especially when using strong bases like sodium hydride.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Synthesis of 6-(Morpholin-4-yl)-4-methoxynicotinaldehyde
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of 4-Methoxy-6-(phenylthio)nicotinaldehyde
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) to the DMF at 0 °C.
-
Slowly add thiophenol (1.1 eq) dropwise to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Warm the reaction to 80 °C and stir for 6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired product.
Protocol 3: Synthesis of 4,6-Dimethoxynicotinaldehyde
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add sodium methoxide solution (1.5 eq) to the flask.
-
Heat the mixture to reflux (approximately 65 °C) and stir for 12 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Caption: Standard Experimental Workflow for SNAr Reactions.
References
The Versatile Role of 6-Chloro-4-methoxynicotinaldehyde in the Synthesis of Novel Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. A key building block that has garnered attention for its synthetic utility in this area is 6-Chloro-4-methoxynicotinaldehyde. This substituted pyridine derivative offers a versatile scaffold for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. This application note explores the utility of this compound in the synthesis of kinase inhibitors, providing exemplary protocols and conceptual frameworks for researchers in medicinal chemistry and drug development.
Introduction to Kinase Inhibition and the Importance of Scaffolding
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other disorders.[1][2]
The design and synthesis of effective kinase inhibitors often rely on the use of versatile chemical scaffolds that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This compound serves as an exemplary scaffold due to its inherent reactivity and the strategic placement of its functional groups. The aldehyde moiety provides a convenient handle for various chemical transformations, such as reductive amination and condensation reactions, while the chloro and methoxy groups can be exploited for further diversification and modulation of the molecule's electronic and steric properties.
Synthetic Strategy: Reductive Amination as a Key Transformation
A prevalent and highly effective method for incorporating this compound into potential kinase inhibitor frameworks is through reductive amination. This reaction allows for the formation of a crucial secondary or tertiary amine linkage, a common feature in many ATP-competitive kinase inhibitors.
Below is a generalized experimental protocol for the reductive amination of this compound with a primary or secondary amine.
Experimental Protocol: General Reductive Amination
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE, add the amine of interest (1.0-1.2 eq).
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired substituted aminomethylpyridine derivative.
This protocol provides a foundational method that can be adapted and optimized for various amine substrates, paving the way for the synthesis of a diverse library of potential kinase inhibitors.
Conceptual Application in Kinase Inhibitor Design
The aminomethylpyridine core, synthesized from this compound, can be further elaborated to target specific kinases. For instance, the remaining chloro group at the 6-position of the pyridine ring can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce larger aromatic or heteroaromatic moieties. These moieties can be designed to interact with specific residues in the hinge region or the back pocket of the kinase ATP-binding site, thereby enhancing potency and selectivity.
Signaling Pathway and Experimental Workflow Visualization
To aid researchers in conceptualizing the broader context of kinase inhibitor development and the specific synthetic workflow, the following diagrams are provided.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A general workflow for the synthesis and development of kinase inhibitors.
Quantitative Data Summary
While specific quantitative data for kinase inhibitors derived directly from this compound is not yet widely available in the public domain, the following table provides a template for how such data, once generated, should be presented for clear comparison.
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | % Inhibition @ 1µM |
| Example-01 | Kinase A | Data | Data | Data |
| Example-02 | Kinase A | Data | Data | Data |
| Example-03 | Kinase B | Data | Data | Data |
| Control | Kinase A | Data | Data | Data |
Data in this table is illustrative and should be replaced with experimentally determined values.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the efficient construction of diverse molecular architectures through well-established synthetic methodologies like reductive amination. The resulting aminomethylpyridine core can be further elaborated to fine-tune the pharmacological profile of the target compounds. The protocols and conceptual frameworks presented herein are intended to serve as a guide for researchers and scientists in the ongoing effort to develop the next generation of targeted therapeutics.
References
Application Notes and Protocols: Preparation and In Vitro Screening of 6-Chloro-4-methoxynicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and subsequent in vitro evaluation of novel derivatives based on the 6-Chloro-4-methoxynicotinaldehyde scaffold. This core structure is a valuable starting point for developing compounds with potential therapeutic applications, particularly in oncology and inflammation, due to its presence in various biologically active molecules. The protocols outlined below detail a general synthetic pathway for derivatization and standardized assays for preliminary biological screening, including kinase inhibition and cytotoxicity assessments.
Introduction
This compound is a key synthetic intermediate, or building block, offering multiple sites for chemical modification[1]. The pyridine ring is a common motif in medicinal chemistry, and its derivatives are known to target a wide range of biological entities, including protein kinases. Dysregulation of protein kinases is implicated in numerous diseases, most notably cancer, making them prime targets for small molecule inhibitors[2][3].
The initial stages of drug discovery involve synthesizing a library of related compounds and screening them for biological activity and cellular toxicity[4][5]. This process helps identify promising lead candidates for further optimization. These notes provide standardized protocols to facilitate this workflow, from chemical synthesis to biological data acquisition.
Synthesis of this compound Derivatives
A common and effective method for derivatizing an aldehyde core is through condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. The following protocol describes a general Claisen-Schmidt condensation to produce chalcone-like derivatives, which are known for their anti-inflammatory and chemopreventive properties[6].
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of derivatives.
Protocol 2.1: General Synthesis of a Chalcone Derivative
-
Preparation : In a round-bottom flask, dissolve this compound (1.0 eq) and a selected substituted acetophenone (1.0 eq) in ethanol.
-
Reaction Initiation : While stirring at room temperature, add an aqueous solution of a base catalyst, such as sodium hydroxide (2.0 eq), dropwise to the mixture.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the starting materials are consumed, pour the reaction mixture into a beaker of cold water and ice.
-
Precipitation : Acidify the mixture slowly with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Isolation : Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final derivative.
-
Characterization : Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
In Vitro Screening Protocols
Following synthesis and purification, the new derivatives are subjected to in vitro screening to determine their biological activity and toxicity profile.
Overall Screening Workflow
Caption: High-level workflow for in vitro compound screening.
Protocol 3.1: In Vitro Kinase Inhibition Assay
This protocol provides a general method to assess the ability of a compound to inhibit a specific protein kinase. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric of potency[7].
-
Reagent Preparation : Prepare assay buffer, kinase, substrate, and ATP solutions. For competitive inhibitors, it is recommended to use an ATP concentration equal to the Km(ATP) of the enzyme to ensure comparability of results[7].
-
Compound Plating : Serially dilute the test compounds in DMSO and add them to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction : Add the kinase and substrate to the wells. Allow a short pre-incubation period (e.g., 10 minutes) at room temperature.
-
Initiation : Start the reaction by adding ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure kinase activity. The method depends on the assay format:
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 3.2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria[8][9]. It is a fundamental step to evaluate a compound's toxicity towards both cancerous and non-cancerous cell lines[8][9].
-
Cell Seeding : Seed cells (e.g., HeLa or MCF-7 cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized derivatives (prepared by serial dilution from DMSO stocks). Include vehicle-only (DMSO) controls.
-
Incubation : Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration) value.
Data Presentation and Interpretation
All quantitative data should be summarized to facilitate comparison across the synthesized library. A selectivity index (SI), often calculated as CC50 (normal cells) / IC50 (target), can help identify compounds that are potent against their target but have low toxicity to healthy cells.
Table 1: Illustrative Screening Data for Hypothetical Derivatives
(Note: The following data is for illustrative purposes only to demonstrate proper data presentation.)
| Compound ID | R-Group on Acetophenone | Kinase X Inhibition IC50 (µM) | Cytotoxicity CC50 on MCF-7 (µM) |
| DERIV-001 | 4-H | 15.2 | > 100 |
| DERIV-002 | 4-OCH₃ | 8.5 | 75.4 |
| DERIV-003 | 4-Cl | 2.1 | 30.8 |
| DERIV-004 | 4-NO₂ | 0.9 | 12.3 |
| Staurosporine (Control) | N/A | 0.01 | 0.05 |
This structured presentation allows for rapid identification of structure-activity relationships (SAR). For example, the illustrative data suggests that adding electron-withdrawing groups to the acetophenone ring (e.g., -Cl, -NO₂) may increase both kinase inhibitory potency and cytotoxicity.
References
- 1. This compound | 1256823-05-8 | Benchchem [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. opentrons.com [opentrons.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for Monitoring Reactions of 6-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 6-Chloro-4-methoxynicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy are designed to enable accurate tracking of reaction progress, determination of purity, and quantification of reactants and products.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a versatile technique for monitoring the conversion of this compound and the formation of products. This method is particularly useful for reactions such as oxidation of the aldehyde group or nucleophilic substitution of the chloro group.
Experimental Protocol: RP-HPLC Method
Objective: To separate and quantify this compound from its reaction products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or other suitable buffer
-
This compound standard
-
Product standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The gradient can be optimized, but a starting point is a gradient from 30% to 70% acetonitrile over 10 minutes.
-
Standard Preparation: Prepare stock solutions of this compound and any known products in the mobile phase at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture (e.g., 50 µL). Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with the mobile phase to a suitable concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
-
Data Analysis: Integrate the peak areas of the reactant and product(s). Use the calibration curve to determine the concentration of each species at different time points. This allows for the calculation of conversion, yield, and reaction kinetics.
Data Presentation: HPLC Monitoring of an Oxidation Reaction
The following table summarizes the quantitative data from monitoring the oxidation of this compound to 6-Chloro-4-methoxynicotinic acid.
| Time (minutes) | This compound (Area) | 6-Chloro-4-methoxynicotinic acid (Area) | Conversion (%) |
| 0 | 1,254,321 | 0 | 0.0 |
| 30 | 876,543 | 354,876 | 30.1 |
| 60 | 543,210 | 687,123 | 56.7 |
| 120 | 123,456 | 1,098,765 | 90.2 |
| 240 | < 10,000 | 1,234,567 | >99.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for identifying and quantifying volatile impurities and byproducts in reactions involving this compound. Derivatization may be necessary for less volatile products.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile components in a reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data analysis software
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Internal standard (e.g., a stable aromatic compound with a distinct retention time)
-
Derivatizing agent if necessary (e.g., BSTFA for silylation)
Procedure:
-
Sample Preparation: At the end of the reaction or at specific time points, take an aliquot of the reaction mixture. Perform a liquid-liquid extraction with a suitable solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate if necessary. Add a known amount of internal standard.
-
Derivatization (if required): If products are not sufficiently volatile, perform a derivatization step. For example, to analyze a carboxylic acid product, it can be silylated by reacting with BSTFA.
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
-
Data Analysis: Identify compounds based on their mass spectra by comparing with a library (e.g., NIST). Quantify the components by comparing their peak areas to the internal standard.
Data Presentation: GC-MS Analysis of a Reaction Mixture
The following table shows the relative abundance of components in a reaction mixture as determined by GC-MS.
| Retention Time (min) | Compound Name | Relative Abundance (%) |
| 8.5 | This compound | 15.2 |
| 9.2 | Byproduct 1 (e.g., from over-reaction) | 3.5 |
| 10.1 | Product | 80.1 |
| 11.5 | Internal Standard | (Reference) |
Quantitative NMR (qNMR) Spectroscopy for In-Situ Monitoring
qNMR allows for the direct, non-invasive monitoring of reaction kinetics and the quantification of species in the reaction mixture without the need for chromatography.
Experimental Protocol: ¹H qNMR Monitoring
Objective: To monitor the reaction progress in real-time within the NMR tube.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known concentration with a singlet peak that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound and the internal standard in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum before initiating the reaction to get the initial concentrations.
-
Reaction Initiation: Add the reagent to start the reaction directly in the NMR tube.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals. Key parameters for quantitative spectra include a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Data Analysis: Integrate the characteristic signals of the reactant (e.g., aldehyde proton) and the product(s) relative to the integral of the internal standard. The concentration of each species can be calculated using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * Cᵢₛ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons giving rise to the analyte signal
-
Cᵢₛ, Iᵢₛ, Nᵢₛ are the corresponding values for the internal standard.
-
Data Presentation: qNMR Monitoring of a Substitution Reaction
The table below illustrates the change in concentration of reactant and product over time, as determined by ¹H qNMR.
| Time (minutes) | This compound Conc. (M) | Product Conc. (M) |
| 0 | 0.100 | 0.000 |
| 15 | 0.078 | 0.022 |
| 30 | 0.061 | 0.039 |
| 60 | 0.037 | 0.063 |
| 120 | 0.014 | 0.086 |
In-situ FTIR Spectroscopy for Real-time Reaction Profiling
In-situ FTIR provides real-time information about the changes in functional groups during a reaction, allowing for the tracking of reactant consumption and product formation by monitoring characteristic vibrational bands.[1]
Experimental Protocol: In-situ FTIR Monitoring
Objective: To monitor the disappearance of the aldehyde carbonyl stretch and the appearance of a new functional group's vibration.
Instrumentation:
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe suitable for in-situ monitoring.
-
Reaction vessel equipped with a port for the ATR probe.
Procedure:
-
Setup: Insert the in-situ FTIR probe into the reaction vessel containing the solvent and any non-interfering reagents.
-
Background Spectrum: Collect a background spectrum of the initial reaction mixture before adding the limiting reagent.
-
Reaction Initiation: Add the final reagent to start the reaction.
-
Data Acquisition: Continuously collect FTIR spectra at regular intervals (e.g., every minute).
-
Data Analysis: Monitor the change in absorbance of characteristic peaks. For example, in an oxidation reaction, monitor the decrease of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of the carboxylic acid C=O stretch (around 1720 cm⁻¹) and broad O-H stretch (around 3000 cm⁻¹).
Data Presentation: In-situ FTIR Monitoring of Aldehyde Oxidation
The table below shows the change in absorbance of key IR peaks over time.
| Time (minutes) | Aldehyde C=O Absorbance (1700 cm⁻¹) | Carboxylic Acid C=O Absorbance (1720 cm⁻¹) |
| 0 | 0.85 | 0.00 |
| 10 | 0.62 | 0.23 |
| 20 | 0.41 | 0.44 |
| 30 | 0.20 | 0.65 |
| 60 | 0.05 | 0.80 |
Visualizations
Caption: Workflow for HPLC reaction monitoring.
Caption: Workflow for quantitative NMR (qNMR) reaction monitoring.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 6-Chloro-4-methoxynicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on Suzuki-Miyaura cross-coupling reactions involving 6-Chloro-4-methoxynicotinaldehyde. The information is designed to help optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
Low yields in Suzuki couplings with electron-deficient heteroaryl chlorides like this compound are common and can stem from several factors. The primary areas to troubleshoot are the catalyst system, the choice of base, and the reaction conditions.
-
Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition. Using bulky, electron-rich phosphine ligands can mitigate this effect.[1][2] Buchwald ligands (e.g., SPhos, XPhos) are often effective for coupling aryl chlorides.[1][2]
-
Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, making oxidative addition the rate-limiting step.[3][4] Catalyst systems known to be effective for aryl chlorides are essential.[5] A combination of Pd(OAc)₂ with a bulky phosphine ligand or using advanced palladium precatalysts can improve results.[2][5]
-
Base Incompatibility: The aldehyde group is sensitive to strong bases. While a base is required to activate the boronic acid for transmetalation,[5] overly strong bases or high temperatures can lead to side reactions involving the aldehyde. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred.[6][7]
-
Protodeboronation: The boronic acid can be cleaved by the base and solvent, especially in the presence of water, leading to the formation of an Ar-H byproduct instead of the desired coupled product.[3] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can increase stability and reduce this side reaction.[3][4]
Q2: What are the most common side products, and how can I minimize their formation?
The most frequently encountered side products in this reaction are the result of dehalogenation, protodeboronation, and homocoupling.
-
Dehalogenation (Ar-H formation): The starting aryl chloride is converted back to an aryl-H compound. This can occur after oxidative addition if the palladium complex reacts with a hydrogen source in the mixture.[3]
-
Solution: Ensure your solvent and reagents are dry and consider using a milder base.
-
-
Protodeboronation byproduct: The boronic acid reagent is converted to its corresponding arene.
-
Homocoupling (Ar-Ar or B-Ar-Ar-B): Two molecules of the boronic acid or two molecules of the aryl halide couple together.
-
Solution: This is often caused by the presence of oxygen or inefficient catalysis. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). A more active catalyst can also favor the desired cross-coupling pathway.
-
Q3: Which catalyst and ligand system is recommended for coupling an electron-deficient chloro-pyridine aldehyde?
For challenging substrates like this compound, which is an electron-deficient heteroaryl chloride, highly active catalyst systems are required.[8][9]
-
Recommended Systems: Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands are a good starting point.[1][5]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for the coupling of challenging substrates like aryl chlorides and have shown high efficacy.[1][2]
-
Palladium Precatalysts: Buchwald G3 or G4 precatalysts are often highly effective as they provide a reliable source of the active Pd(0) catalyst in the reaction mixture.[2][3]
Q4: How do I select the appropriate base and solvent for this reaction?
The choice of base and solvent is critical for balancing reactivity with the stability of the aldehyde functional group.
-
Bases: Inorganic bases are commonly used.
-
Potassium Carbonate (K₂CO₃): A moderately strong base that is often effective and less likely to cause aldehyde-related side reactions.[7]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective when K₂CO₃ is not, but care must be taken with temperature.[4]
-
Cesium Carbonate (Cs₂CO₃): A strong base that can sometimes improve yields, but may increase the risk of side reactions.[10]
-
-
Solvents: Aprotic polar solvents, often with some water, are typically used.
-
Ethers: Dioxane or THF are common choices, often in a mixture with water (e.g., 4:1 dioxane:water).[3][6]
-
Aromatics: Toluene is another widely used solvent.[3]
-
Amides: DMF or DMAc can be used but may require higher purification efforts.[3] The presence of water is often necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[4][11]
-
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting points for optimizing the Suzuki coupling of this compound.
Table 1: Recommended Catalyst & Ligand Systems for Aryl Chlorides
| Palladium Source | Ligand | Loading (mol%) | Notes |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 1-3 | A robust system for electron-deficient aryl chlorides. |
| Pd₂(dba)₃ | XPhos | 1-3 | High activity, good for challenging substrates.[5] |
| PdCl₂(dppf) | - | 2-5 | A common catalyst, but may be less active for chlorides. |
| Buchwald G3-XPhos | - | 1-2 | Precatalyst for reliable generation of active Pd(0).[2] |
Table 2: Recommended Bases
| Base | Equivalents | Strength | Notes |
|---|---|---|---|
| K₂CO₃ | 2-3 | Moderate | Good starting point, compatible with many functional groups.[7] |
| K₃PO₄ | 2-3 | Strong | Often provides higher yields for less reactive chlorides.[4] |
| Cs₂CO₃ | 2 | Strong | Can be effective but may promote side reactions.[10] |
| LiOᵗBu | 2-3 | Very Strong | Highly active for exhaustive coupling but may not be compatible with the aldehyde.[12] |
Table 3: Recommended Solvents
| Solvent System | Ratio (v/v) | Temperature (°C) | Notes |
|---|---|---|---|
| Dioxane / H₂O | 4:1 to 10:1 | 80-110 | A very common and effective solvent system.[3] |
| Toluene / H₂O | 10:1 | 80-110 | Good for higher temperature reactions. |
| THF / H₂O | 4:1 | 65-80 | Lower boiling point, suitable for more sensitive substrates.[6] |
| 2-MeTHF / H₂O | 4:1 | 80-100 | A greener alternative to THF. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point. Optimization of specific parameters (catalyst, base, solvent, temperature) is likely required.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 4:1 dioxane/water, 0.1-0.2 M concentration relative to the limiting reagent).
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., SPhos). If using a precatalyst, weigh it directly. Add the catalyst/ligand mixture to the reaction flask under a positive stream of inert gas.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction vigorously for the specified time (typically 4-24 hours).
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. Check for the disappearance of the starting material.[13]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Caption: Relationship between reactants, conditions, and potential products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound, primarily conducted via the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive Vilsmeier reagent.- Insufficiently activated substrate.- Reaction temperature is too low. | - Ensure phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are fresh and anhydrous. Prepare the Vilsmeier reagent in situ just before use.- Confirm the purity of the starting 2-chloro-4-methoxypyridine.- The reactivity of the substrate can influence the required reaction temperature. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. Reaction temperatures can range from below 0°C to 80°C.[1] |
| Formation of Multiple Products (Side Reactions) | - Over-reaction (di-formylation): Although less common for pyridine rings compared to more electron-rich heterocycles, it can occur under harsh conditions.- Hydrolysis of the chloro group: The presence of water during the reaction or work-up can lead to the formation of 6-hydroxy-4-methoxynicotinaldehyde.- Demethylation of the methoxy group: Strong acidic conditions and high temperatures can potentially lead to the cleavage of the methyl ether.- Formation of colored byproducts: The Vilsmeier-Haack reaction is known to sometimes produce colored impurities. | - Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).- Maintain lower reaction temperatures to improve selectivity.- Ensure anhydrous conditions throughout the reaction. Use anhydrous solvents and reagents.- During work-up, neutralize the reaction mixture at a low temperature.- Optimize reaction time and temperature to minimize demethylation. If this is a persistent issue, consider alternative formylating agents.- Purification by column chromatography is often necessary to remove colored impurities. |
| Difficult Product Isolation/Purification | - The product may be an oil or a low-melting solid.- Co-elution of impurities during column chromatography. | - After aqueous work-up, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- If the product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like hexane or pentane.- Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.- Consider alternative purification methods such as crystallization or preparative TLC if column chromatography is ineffective. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivation of the Vilsmeier reagent. | - Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.- Ensure that no moisture has been introduced into the reaction, as this can quench the Vilsmeier reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine. This reaction introduces a formyl (-CHO) group onto the pyridine ring using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?
A2: Key parameters to control include:
-
Reagent Quality: Use of fresh, anhydrous POCl₃ and DMF is crucial for the efficient formation of the active Vilsmeier reagent.
-
Temperature: The reaction temperature needs to be carefully controlled to balance reaction rate and selectivity. It is often started at a low temperature (e.g., 0°C) and may be gradually warmed to room temperature or higher.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2-chloro-4-methoxypyridine substrate should be optimized, typically in the range of 1.1 to 1.5 equivalents of the reagent.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can decompose the Vilsmeier reagent and lead to side reactions.
Q3: What are the expected side products in this synthesis?
A3: Potential side products can include:
-
Unreacted starting material (2-chloro-4-methoxypyridine).
-
6-hydroxy-4-methoxynicotinaldehyde, resulting from the hydrolysis of the chloro group.
-
Minor amounts of other regioisomers of the formylated product, although formylation is generally directed by the existing substituents.
-
Colored polymeric materials.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable solvent system for TLC would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.
Q5: What is a typical work-up procedure for this reaction?
A5: A typical work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice or into a cold aqueous solution of a base, such as sodium carbonate or sodium hydroxide, to neutralize the strong acid and hydrolyze the intermediate iminium salt to the aldehyde. The product is then extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-chloro-4-methoxypyridine
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.
-
Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. Once the initial exothermic reaction has subsided, cautiously add saturated aqueous sodium bicarbonate solution until the mixture is neutral to pH paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 6-Chloro-4-methoxynicotinaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-Chloro-4-methoxynicotinaldehyde and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Problem 1: Low Yield After Column Chromatography
Possible Causes and Solutions:
| Cause | Solution |
| Improper Solvent System | The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product not eluting at all. Perform thin-layer chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value of 0.2-0.4 for good separation. |
| Co-elution with Impurities | Closely related impurities may have similar polarity to the desired product, making separation difficult. Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. A shallower gradient during elution can also improve separation. |
| Product Degradation on Silica Gel | The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. |
| Incomplete Elution | The product may still be on the column. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. |
Problem 2: Oily Product Instead of Solid After Recrystallization
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good a solvent for the compound, preventing crystallization upon cooling. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane). |
| Presence of Impurities | Impurities can inhibit crystal formation. Ensure the starting material for recrystallization is of reasonable purity. An initial purification by column chromatography may be necessary. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound. |
Problem 3: Persistent Impurities Detected by NMR or HPLC
Possible Causes and Solutions:
| Cause | Solution |
| Unreacted Starting Materials | The reaction may not have gone to completion. Monitor the reaction by TLC to ensure all starting material is consumed. If present, unreacted starting materials can often be removed by column chromatography. |
| Side-Product Formation | The reaction conditions may favor the formation of side products. For instance, in the synthesis of this compound from 4,6-dichloronicotinaldehyde, incomplete reaction could leave the starting material as an impurity, while reaction at the 6-position would lead to an isomeric byproduct. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side-product formation. |
| Residual Catalyst | If a catalyst was used in the synthesis, it may be carried through the workup. Specific purification steps, such as washing with an appropriate aqueous solution or using a scavenger resin, may be required to remove residual catalyst. |
| Isomeric Impurities | Isomers can be particularly challenging to separate due to their similar physical properties. High-performance liquid chromatography (HPLC) or preparative TLC may be necessary for their separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: Based on a common synthetic route from 4,6-dichloronicotinaldehyde, potential impurities include:
-
Unreacted 4,6-dichloronicotinaldehyde: The starting material may not have fully reacted.
-
Isomeric byproduct (4-Chloro-6-methoxynicotinaldehyde): While the methoxylation is regioselective for the 4-position, a small amount of reaction at the 6-position can occur.
-
Over-reaction products: Depending on the reaction conditions, further reactions of the aldehyde or other functional groups could occur.
-
Residual solvents and reagents: Solvents from the reaction and workup, as well as any excess reagents, may be present.
Q2: What is a good starting point for developing a column chromatography method for a new this compound derivative?
A2: A good starting point is to use thin-layer chromatography (TLC) to screen for an appropriate solvent system. Begin with a relatively non-polar eluent, such as a mixture of hexane and ethyl acetate. Gradually increase the proportion of the more polar solvent (ethyl acetate) until you achieve an Rf value of approximately 0.2-0.4 for your desired compound. This solvent system can then be used for your column chromatography. For this compound itself, a gradient of 0 to 50% ethyl acetate in heptane has been reported to be effective.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound derivative:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities. For this compound, the expected ¹H NMR signals are around δ 10.37 (s, 1H, CHO), 8.69 (s, 1H, Ar-H), 6.97 (s, 1H, Ar-H), and 4.02 (s, 3H, OCH₃).
-
High-Performance Liquid Chromatography (HPLC): This is a sensitive method for detecting and quantifying impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. For this compound, the expected mass would be around m/z 172 [M+H]⁺.
-
Melting Point: A sharp melting point range close to the literature value (if available) is an indicator of high purity.
Q4: My compound seems to be unstable during purification. What can I do?
A4: Some functionalized pyridine derivatives can be sensitive to heat, light, or acidic/basic conditions.
-
Minimize heat: Use room temperature for purification whenever possible. If heating is necessary for recrystallization, do so for the minimum time required.
-
Protect from light: Store your compound in an amber vial or wrapped in aluminum foil.
-
Avoid harsh conditions: Be mindful of the pH during workup and purification. If your compound is acid-sensitive, consider using a neutralized silica gel for chromatography.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is adapted from a reported synthesis.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Heptane (or hexane)
-
Ethyl acetate
-
Standard laboratory glassware for chromatography
Procedure:
-
Prepare the Column: Dry pack a chromatography column with silica gel. The amount of silica gel should be about 50-100 times the weight of the crude product.
-
Equilibrate the Column: Run a non-polar solvent (e.g., heptane) through the column to equilibrate the silica gel.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with 100% heptane. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 50% ethyl acetate in heptane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.
Protocol 2: General Recrystallization Procedure
Materials:
-
Crude product
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble when hot but insoluble when cold. Test small amounts of the crude product in various solvents to find the most suitable one.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Purity and Yield of this compound with Different Purification Methods (Illustrative)
| Purification Method | Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography | >98% | 57% | Reported yield from a specific synthesis. |
| Recrystallization | >99% | (Data not available) | Purity can be very high, but yield may be lower due to solubility in the mother liquor. |
| Preparative TLC | >99.5% | (Data not available) | Suitable for small-scale purification to achieve very high purity. |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
References
Technical Support Center: 6-Chloro-4-methoxynicotinaldehyde in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-methoxynicotinaldehyde. The focus is on preventing the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the chlorine atom on the pyridine ring of this compound is replaced by a hydrogen atom. This leads to the formation of 4-methoxynicotinaldehyde as a byproduct, reducing the yield of the desired product and complicating purification. This is particularly common in palladium-catalyzed cross-coupling reactions.[1]
Q2: Which reaction types are most prone to dehalogenation with this substrate?
A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, are particularly susceptible to dehalogenation, especially when using aryl chlorides.[1][2] The electron-deficient nature of the pyridine ring in this compound can make it more prone to this side reaction.[3]
Q3: Are there any general handling precautions I should take with this compound to maintain its stability?
A3: Yes, proper handling is crucial. Store the compound in a dry, cool, and well-ventilated place, with containers tightly closed.[4] Avoid exposure to strong oxidizing agents, heat, sparks, and flames.[5] For detailed safety information, always refer to the Safety Data Sheet (SDS).[4][5][6]
Troubleshooting Guide: Preventing Dehalogenation
This guide provides specific troubleshooting steps for chemists encountering dehalogenation when using this compound.
Issue 1: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Possible Causes & Solutions:
| Parameter | Potential Cause of Dehalogenation | Recommended Solutions | Rationale |
| Catalyst/Ligand | Inefficient oxidative addition or premature reductive elimination. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][7] Consider using palladium pre-catalysts designed for challenging substrates. | Electron-rich ligands facilitate the oxidative addition step with aryl chlorides, while bulky ligands can promote the desired reductive elimination over dehalogenation.[1][8] |
| Base | The base may be too strong or act as a hydride source. | Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu.[9] If using anhydrous K₃PO₄, adding a small amount of water (around 5 equivalents) may be beneficial.[3] | Strong bases can promote dehalogenation. In some cases, a small amount of water is necessary for the efficient functioning of bases like K₃PO₄ in anhydrous couplings.[3] |
| Solvent | Certain solvents can promote dehalogenation. | Toluene is often a better choice than ethereal solvents like dioxane or polar aprotic solvents like DMF, where dehalogenation can be more prevalent.[2] | Solvent polarity and coordination ability can influence the stability of intermediates in the catalytic cycle. |
| Reaction Temperature | High temperatures can favor side reactions. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave irradiation might help to accelerate the desired reaction over dehalogenation by allowing for shorter reaction times.[2] | Lowering the thermal energy of the system can reduce the rate of undesired pathways. |
| Reducing Agents | Unintentional introduction of reducing agents. | Ensure all reagents and solvents are pure and free from contaminants that could act as hydride sources. Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and side reactions. | Impurities can lead to the formation of palladium hydride species, which are key intermediates in the dehalogenation pathway.[1] |
Experimental Protocol: Example of a Suzuki-Miyaura Coupling with Reduced Dehalogenation
This is a generalized protocol based on best practices for electron-deficient aryl chlorides. Optimization for your specific substrate is likely necessary.
-
Reagent Preparation: In a glovebox, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and finely ground K₃PO₄ (2.0 eq.) to an oven-dried reaction vessel.
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed toluene and a small amount of degassed water (e.g., toluene/water 10:1 v/v).
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the formation of the desired product and the dehalogenated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway and the undesired dehalogenation pathway.
Caption: Desired Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Undesired dehalogenation side reaction pathway.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Efficient Coupling Reactions with 6-Chloro-4-methoxynicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in coupling reactions involving 6-Chloro-4-methoxynicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which type of coupling reaction is most suitable for this compound?
A1: The choice of coupling reaction depends on the desired bond to be formed. For C-C bond formation, Suzuki-Miyaura and Heck couplings are common. For C-N bond formation, the Buchwald-Hartwig amination is the preferred method. Given the electron-deficient nature of the pyridine ring, which can make oxidative addition challenging, catalyst and reaction condition selection is critical.
Q2: What are the key challenges when using this compound as a substrate?
A2: The primary challenges include the relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds, which often necessitates more active and specialized catalyst systems.[1] The presence of the aldehyde group can lead to side reactions or catalyst inhibition. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially impeding its catalytic activity.[2]
Q3: How do I select an appropriate palladium catalyst and ligand?
A3: For Suzuki and Heck reactions with chloropyridines, palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts combined with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often effective.[3][4] For Buchwald-Hartwig amination, similar catalyst systems are employed, with ligands like BrettPhos also showing high efficacy for coupling with primary amines.[5] The choice of ligand is crucial for promoting the challenging oxidative addition step with the aryl chloride.[6]
Q4: What is the role of the base and solvent in these coupling reactions?
A4: The base is essential for the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for the deprotonation of the amine in the Buchwald-Hartwig amination.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, LiOtBu).[3][8] The solvent's role is to dissolve the reactants and catalyst components.[9] Aprotic polar solvents like dioxane, toluene, and THF are frequently used.[10] The addition of water as a co-solvent can be beneficial in Suzuki reactions.[9][11]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | 1. Use a pre-catalyst or ensure proper activation of the Pd(0) species.[12] Screen different bulky phosphine ligands (e.g., XPhos, SPhos).[13] |
| 2. Inefficient oxidative addition. | 2. Increase reaction temperature. Switch to a more electron-rich ligand.[14] | |
| 3. Boronic acid decomposition (protodeboronation). | 3. Use a milder base (e.g., KF, K₃PO₄).[15] Ensure anhydrous conditions if necessary. | |
| 4. Catalyst inhibition by the pyridine nitrogen. | 4. Consider using a catalyst system known to be effective for heteroaromatic substrates.[16] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Thoroughly degas the solvent and reaction mixture. Maintain an inert atmosphere (N₂ or Ar).[17] |
| 2. Use of a Pd(II) precursor without complete reduction. | 2. Use a Pd(0) source or a reliable pre-catalyst. | |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities. | 1. Use anhydrous solvents and reagents. |
| 2. β-hydride elimination from an intermediate. | 2. This is less common with aryl substrates but can be influenced by the ligand. |
Guide 2: Buchwald-Hartwig Amination Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst deactivation. | 1. Screen different generations of Buchwald pre-catalysts and ligands (e.g., G3 or G4 XPhos).[12] |
| 2. Challenging oxidative addition of the aryl chloride. | 2. Increase temperature. Use a more electron-rich and sterically demanding ligand.[1][8] | |
| 3. Base is too weak or insoluble. | 3. Use a stronger, soluble base like LiHMDS or NaOtBu.[8] However, be mindful of substrate compatibility. | |
| 4. Amine is a poor nucleophile. | 4. Consider protecting the amine if it has other reactive functional groups.[18] | |
| Side Product Formation | 1. Hydrodehalogenation. | 1. Optimize the base and solvent system. Ensure an inert atmosphere. |
| 2. Reaction with the aldehyde group. | 2. Protect the aldehyde as an acetal if it interferes with the reaction. |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PXPd2 | K₂CO₃ | Methanol | 80-100 | High | [19] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | Good to Excellent | [3] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | Good | [13] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | ~91% (conversion) | [20] |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Dioxane | 80-110 | Good to Excellent | [5] |
| XPhos Pd G3 | - | K₃PO₄ | t-Amyl alcohol | 110 | High | [12] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1.1-1.5 equiv relative to Pd).
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (1.2-2.0 equiv relative to Pd), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add a solution of this compound (1.0 equiv) in the chosen anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.1-1.5 equiv).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting decision tree for optimizing coupling reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
effect of base on the reactivity of 6-Chloro-4-methoxynicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-methoxynicotinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound under basic conditions?
A1: this compound has two primary reactive sites that are influenced by the presence of a base:
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The Aldehyde Group: The aldehyde group is susceptible to a variety of base-catalyzed reactions. These include Knoevenagel condensations, aldol condensations, and under strongly basic conditions, the Cannizzaro reaction.[1][2] The acidity of the alpha-proton is generally low, but the reactivity of the carbonyl carbon towards nucleophiles is significant.
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The C6-Chloro Group: The chlorine atom at the C6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5][6] The electron-withdrawing nature of the pyridine ring nitrogen and the aldehyde group facilitates this reaction. The choice of base can be critical in promoting the desired substitution.
Q2: I am observing low yields in my Knoevenagel condensation. What are the potential causes and solutions?
A2: Low yields in a Knoevenagel condensation with this compound can be attributed to several factors related to the base used.
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Inappropriate Base Strength: The base must be strong enough to deprotonate the active methylene compound, but not so strong that it promotes self-condensation of the aldehyde or other side reactions.[1] For many active methylene compounds, weakly basic amines like piperidine or pyridine are often sufficient.[1]
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Steric Hindrance: The chosen base or the nucleophile might be too sterically hindered to efficiently react.
-
Reaction Conditions: Temperature and reaction time are crucial. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.
Troubleshooting Steps:
-
Optimize the Base: If using a strong base like an alkoxide, consider switching to a milder amine catalyst such as piperidine or triethylamine. Conversely, if the reaction is sluggish with a weak base, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) could be trialed.
-
Solvent Choice: Ensure the solvent is appropriate for the reaction and fully dissolves all reactants. Protic solvents can sometimes interfere with the reaction.
-
Temperature and Time: Systematically vary the reaction temperature and monitor the progress by TLC or LC-MS to determine the optimal conditions.
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) of the chloro group, but the reaction is not proceeding. What should I consider?
A3: The success of an SNAr reaction on this compound is highly dependent on the nucleophile and the reaction conditions, including the base.
-
Nucleophile Strength: The incoming nucleophile must be sufficiently strong to attack the electron-deficient pyridine ring.
-
Base Function: The base in an SNAr reaction often serves to deprotonate the nucleophile, increasing its nucleophilicity. For example, when using an alcohol or amine as a nucleophile, a base like sodium hydride (NaH) or potassium carbonate (K2CO3) is often used.
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Activation of the Ring: While the pyridine nitrogen and aldehyde group do activate the ring towards nucleophilic attack, strongly electron-withdrawing groups generally enhance the rate of SNAr reactions.[4][7]
Troubleshooting Steps:
-
Increase Nucleophilicity: Use a stronger base to fully deprotonate your nucleophile. For instance, if using K2CO3 with an alcohol is not effective, switching to NaH might be necessary.
-
Higher Temperatures: SNAr reactions often require elevated temperatures to overcome the activation energy. Microwave irradiation can also be an effective method to accelerate these reactions.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophilic anion more reactive.
Q4: What are common side reactions to be aware of when using strong bases with this compound?
A4: The use of strong bases can lead to several undesired side reactions:
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Cannizzaro Reaction: In the absence of an enolizable proton, aldehydes can undergo disproportionation in the presence of a strong base to yield a carboxylic acid and an alcohol.
-
Aldol Condensation: If there are any other enolizable aldehydes or ketones present in the reaction mixture, undesired aldol products can form.
-
Hydrolysis of the Methoxy Group: Under harsh basic conditions and elevated temperatures, the methoxy group can be susceptible to nucleophilic attack and subsequent hydrolysis.
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Polymerization: Aldehydes can be prone to polymerization, especially in the presence of strong acids or bases.
Quantitative Data Summary
The choice of base can significantly impact the yield of a reaction. The following table provides a hypothetical comparison of different bases for a Knoevenagel condensation between this compound and malononitrile.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | 80 | 4 | 85 |
| Triethylamine | Toluene | 110 | 8 | 70 |
| DBU | THF | 25 | 2 | 92 |
| K2CO3 | DMF | 100 | 6 | 65 |
| NaOH (aq) | Water | 50 | 1 | 40 (with side products) |
This data is illustrative and actual results may vary depending on specific reaction conditions and substrates.
Experimental Protocols
Protocol: Knoevenagel Condensation of this compound with Malononitrile using Piperidine
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
TLC plates and appropriate eluent system
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous ethanol (10 mL per mmol of aldehyde).
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Add malononitrile (1.1 eq) to the solution and stir until it is fully dissolved.
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Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC.
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Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
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If a precipitate forms upon cooling, collect the product by filtration. If not, reduce the solvent volume under reduced pressure until a solid precipitates.
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Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
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Dry the product under vacuum to obtain the pure condensed product.
Visualizations
Caption: Knoevenagel condensation pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 7. youtube.com [youtube.com]
managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Our aim is to address specific issues that may be encountered during experimentation, with a focus on managing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed route involves a multi-step synthesis starting from 4,6-dichloronicotinic acid. This pathway includes esterification, selective methoxylation at the C4 position, reduction of the ester to an alcohol, and subsequent oxidation to the final aldehyde product. An alternative key final step is the direct formylation of 2-chloro-4-methoxypyridine using the Vilsmeier-Haack reaction.[1]
Q2: What are the critical parameters in the Vilsmeier-Haack formylation step?
A2: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[2] Key parameters to control include the reaction temperature, the ratio of the Vilsmeier reagent (typically formed in situ from POCl₃ and DMF) to the substrate, and the reaction time. The reaction's success is highly dependent on the electronic nature of the substrate; electron-donating groups on the pyridine ring, such as the methoxy group in 2-chloro-4-methoxypyridine, facilitate the reaction.[3]
Q3: What are the potential impurities in the synthesis of this compound?
A3: Several impurities can arise during the synthesis. These can be broadly categorized as:
-
Starting material-related impurities: Unreacted 2-chloro-4-methoxypyridine or its precursors.
-
Isomeric impurities: Formation of other chloro-methoxynicotinaldehyde isomers due to non-regioselective formylation.
-
Over-reaction products: Diformylation or other secondary reactions on the pyridine ring.
-
Side-products from the Vilsmeier-Haack reaction: These can include chlorinated byproducts or compounds arising from the decomposition of the Vilsmeier reagent.
-
Degradation products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid if not handled properly during work-up and storage.
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through several methods:
-
Column Chromatography: This is a common and effective method for separating the desired product from impurities with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is typically used.
-
Recrystallization: If a suitable solvent system is identified, recrystallization can be a highly effective method for obtaining a high-purity crystalline product.
-
Aqueous work-up: Washing the crude product with a mild base, such as sodium bicarbonate solution, can help remove acidic impurities.
Q5: What analytical techniques are recommended for impurity profiling?
A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main component and its impurities. Method development would involve selecting an appropriate column (e.g., C18) and optimizing the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities.[4][5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile impurities, LC-MS provides excellent separation and identification capabilities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation in Vilsmeier-Haack Step | 1. Inactive Vilsmeier reagent. 2. Insufficiently activated substrate. 3. Incorrect reaction temperature. | 1. Ensure the phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before use. 2. Confirm the identity and purity of the 2-chloro-4-methoxypyridine starting material. The methoxy group should sufficiently activate the ring for formylation. 3. The reaction is typically carried out at elevated temperatures. Ensure the reaction mixture reaches the optimal temperature for a sufficient duration. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction. 2. Insufficient amount of Vilsmeier reagent. | 1. Increase the reaction time or temperature. Monitor the reaction progress by TLC or HPLC. 2. Use a slight excess of the Vilsmeier reagent to ensure complete conversion of the starting material. |
| Formation of Isomeric Impurities | Non-regioselective formylation. | While formylation is expected at the position ortho to the methoxy group and meta to the chloro group, alternative isomers can form. Purification by column chromatography is the most effective way to separate these isomers. |
| Product Degradation (e.g., oxidation to carboxylic acid) | 1. Harsh work-up conditions. 2. Exposure to air and light during storage. | 1. Use mild work-up procedures. Avoid strong oxidizing agents. Neutralize the reaction mixture carefully. 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Difficulty in Purifying the Product | 1. Impurities with similar polarity to the product. 2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if silica gel is not effective. 2. Attempt to form a crystalline derivative (e.g., a hydrazone) for purification, followed by regeneration of the aldehyde. Alternatively, explore different solvent systems for recrystallization. |
Experimental Protocols
1. Vilsmeier-Haack Formylation of 2-chloro-4-methoxypyridine (General Procedure)
-
Reagents: 2-chloro-4-methoxypyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice bath and add POCl₃ dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-chloro-4-methoxypyridine in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
2. HPLC Method for Purity Analysis (Illustrative)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation
Table 1: Hypothetical Impurity Profile under Different Reaction Conditions
| Impurity | Condition A (Low Temp) | Condition B (High Temp) | Condition C (Excess Reagent) |
| Unreacted Starting Material | 15% | 2% | 1% |
| Isomer 1 | 3% | 5% | 4% |
| Diformylated Product | <1% | 3% | 5% |
| Product Purity | 81% | 90% | 90% |
Visualizations
Caption: A plausible synthetic pathway for this compound.
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation step.
Caption: Potential pathways for impurity formation during the synthesis.
References
- 1. This compound | 1256823-05-8 | Benchchem [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
stability and degradation of 6-Chloro-4-methoxynicotinaldehyde under reaction conditions
This technical support center provides guidance on the stability and degradation of 6-Chloro-4-methoxynicotinaldehyde for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The information provided herein is based on general principles of organic chemistry, forced degradation studies of related pharmaceutical compounds, and data on analogous structures such as chloropyridines and nicotinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during a reaction?
A1: The degradation of this compound can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote hydrolysis of the methoxy group or catalyze other degradation pathways.
-
Oxidizing agents: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of a carboxylic acid. The pyridine ring itself can also be subject to oxidation under harsh conditions.
-
Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of various byproducts.[1]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: I am observing an unexpected byproduct in my reaction involving this compound. What could it be?
A2: Without specific analytical data, it is challenging to identify the exact byproduct. However, based on the structure of this compound, potential degradation products could include:
-
6-Chloro-4-hydroxynicotinaldehyde: Resulting from the hydrolysis of the methoxy group.
-
6-Chloro-4-methoxynicotinic acid: Formed by the oxidation of the aldehyde group.
-
Products of pyridine ring cleavage: Under harsh oxidative or photolytic conditions, the pyridine ring may be cleaved.[1]
-
Dechlorinated products: In the presence of a suitable reducing agent or under certain catalytic conditions, the chloro group may be removed.
To identify the byproduct, we recommend techniques such as LC-MS, GC-MS, and NMR spectroscopy.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following precautions:
-
Control pH: Use buffered solutions or non-aqueous solvents to maintain a neutral pH.
-
Inert atmosphere: When working with reagents sensitive to oxidation, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from light: Use amber-colored glassware or cover your reaction setup with aluminum foil to prevent photolytic degradation.
-
Temperature control: Maintain the recommended reaction temperature and avoid excessive heating.
-
Proper storage: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Troubleshooting Guides
Issue 1: Low yield or incomplete reaction
| Possible Cause | Troubleshooting Step |
| Degradation of starting material | Analyze the purity of your this compound before starting the reaction. If necessary, purify it by recrystallization or chromatography. Run a small-scale reaction under strictly controlled conditions (inert atmosphere, protection from light) to see if the yield improves. |
| Reaction conditions are too harsh | Consider lowering the reaction temperature or using a milder base/acid. If oxidation is suspected, degas your solvents and use an inert atmosphere. |
| Incorrect stoichiometry | Carefully re-calculate and re-weigh your reagents. |
Issue 2: Formation of multiple unidentified products
| Possible Cause | Troubleshooting Step |
| Forced degradation is occurring | Review your reaction conditions (pH, temperature, light exposure, presence of oxidants). Use the information in the FAQs to hypothesize potential degradation pathways and use appropriate analytical techniques to identify the byproducts. |
| Complex reaction mixture | Simplify the reaction by changing one variable at a time to identify the source of the side products. Consider using a different solvent or catalyst. |
| Impure starting materials | Ensure all your reagents and solvents are of high purity. |
Stability Data Summary (Inferred from Analogous Compounds)
The following table summarizes the expected stability of this compound under forced degradation conditions, based on studies of similar compounds.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate to Low | 6-Chloro-4-hydroxynicotinaldehyde, 6-Chloronicotinic acid derivatives |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Low | 6-Chloro-4-hydroxynicotinaldehyde, products of further decomposition |
| Oxidative (e.g., 3% H₂O₂) | Low | 6-Chloro-4-methoxynicotinic acid, N-oxides, ring-opened products |
| Photolytic (UV light) | Moderate to Low | Complex mixture of products, potentially including dechlorinated and ring-cleaved compounds.[1] |
| Thermal (e.g., 80°C) | Moderate | Acceleration of other degradation pathways |
Experimental Protocols
The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical capabilities.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 9 mL of 3% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Light Exposure:
-
Place the solution in a photostability chamber and expose it to a light source that provides both UV and visible light (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
Visualizations
References
Technical Support Center: 6-Chloro-4-methoxynicotinaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 6-Chloro-4-methoxynicotinaldehyde. It is intended for researchers, scientists, and drug development professionals to navigate challenges encountered during their experiments.
Troubleshooting Guides
This section offers systematic approaches to resolving common issues in Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound.
General Troubleshooting Workflow
If you are experiencing issues with your reaction, the following workflow provides a general framework for identifying and resolving the problem.
Caption: General troubleshooting workflow for reactions involving this compound.
Frequently Asked Questions (FAQs)
Suzuki-Miyaura Coupling
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes?
A1: Low yields in Suzuki-Miyaura couplings with this compound, an electron-deficient heteroaryl chloride, can be attributed to several factors:
-
Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than bromides or iodides, making the initial oxidative addition to the Pd(0) catalyst the rate-limiting step.[1]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation.
-
Inappropriate Ligand Choice: The use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition of aryl chlorides.[1]
-
Suboptimal Base: The choice and strength of the base are crucial for the transmetalation step. Weaker bases may not be effective in activating the boronic acid.
-
Protodeboronation: The boronic acid can be sensitive to the reaction conditions and may decompose before coupling occurs, a common issue with heteroaryl boronic acids.
Q2: I have identified a significant amount of a dehalogenated side product (4-methoxynicotinaldehyde) in my reaction mixture. How can I minimize this?
A2: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings. It can occur through a competing reaction pathway where a hydride species is transferred to the palladium complex, followed by reductive elimination. To minimize this:
-
Use Anhydrous Solvents: Water can be a source of protons that lead to dehalogenation. Ensure your solvents are thoroughly dried.
-
Optimize the Base: Some bases can promote dehalogenation more than others. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
Use a More Active Catalyst System: A more efficient catalyst that promotes the desired cross-coupling at a faster rate can outcompete the dehalogenation pathway.
Q3: My purification of the final product is challenging due to the presence of boronic acid-derived impurities. What are some effective purification strategies?
A3: Boronic acid homocoupling and residual boronic acid can complicate purification. Consider the following:
-
Aqueous Workup: An aqueous wash with a mild base (e.g., NaHCO₃ solution) can help remove unreacted boronic acid.
-
Column Chromatography: Silica gel chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can separate the product from impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound is sluggish and gives low conversion. How can I improve the reaction?
A1: Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl chloride is a key challenge in Buchwald-Hartwig amination.[2] To improve the reaction:
-
Catalyst and Ligand Selection: This reaction is highly dependent on the choice of palladium catalyst and phosphine ligand.[2] For aryl chlorides, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often required to facilitate the oxidative addition step.[3]
-
Strong Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and the subsequent C-N bond formation. Common choices include NaOtBu, KOtBu, and LiHMDS.[4]
-
Higher Reaction Temperature: Aryl chlorides often require higher reaction temperatures (e.g., >100 °C) to achieve a reasonable reaction rate.
-
Anhydrous and Inert Conditions: The catalyst and the strong bases used are sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.
Q2: I am observing the formation of hydrodehalogenated starting material. What is the cause and how can I prevent it?
A2: Hydrodehalogenation can occur as a side reaction in Buchwald-Hartwig amination, where the aryl halide is reduced to the corresponding arene.[2] This can be caused by:
-
β-Hydride Elimination: If the amine has β-hydrogens, a competing β-hydride elimination pathway can occur from the palladium-amide intermediate.[2]
-
Presence of Water: Traces of water can lead to the formation of palladium-hydride species that promote hydrodehalogenation.
To prevent this, ensure strictly anhydrous conditions and consider using a ligand that favors reductive elimination over β-hydride elimination.
Q3: Can I use aqueous ammonia as a nitrogen source for the amination of this compound?
A3: While challenging, the use of aqueous ammonia has been reported for the Buchwald-Hartwig amination of some aryl halides.[5] This typically requires specialized ligands and conditions to be effective. For this compound, it is advisable to start with a more conventional amine or an ammonia surrogate like benzophenone imine, as these reactions are generally more reliable.[6]
Quantitative Data
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of substrates similar to this compound.
Table 1: Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Toluene | 100 | 12 | 65 | [7] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 95 | [8] |
| 3 | 2,6-Dichloropyridine | Methylboronic acid | Pd₂(dba)₃ (2) | Ad₂PⁿBu (8) | LiOtBu | Toluene | 110 | 24 | 85 | [9] |
| 4 | 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | [10] |
Table 2: Buchwald-Hartwig Amination of Chloropyridines
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 92 | [3] |
| 2 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 95 | [4] |
| 3 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 16 | 90 (at C2) | [11] |
| 4 | 5-Bromo-2-chloropyridine | Piperidine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu | Toluene | 100 | 24 | 96 (at C5) | [11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., RuPhos, 2-10 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Detailed Steps:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst or precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene) followed by the amine (1.1-1.3 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Purity Assessment of 6-Chloro-4-methoxynicotinaldehyde: A Comparative Guide to HPLC and LC-MS Methods
This comparison guide offers a detailed overview of hypothetical, yet scientifically robust, HPLC-UV and LC-MS methods for the purity assessment of 6-Chloro-4-methoxynicotinaldehyde. It includes detailed experimental protocols, a comparison of their performance characteristics, and a workflow diagram to guide the analytical process.
Comparative Analysis of HPLC-UV and LC-MS Methods
The choice between HPLC-UV and LC-MS for purity assessment depends on the specific requirements of the analysis. HPLC-UV is a workhorse for routine purity checks and quantitation of the main component and known impurities. In contrast, LC-MS provides unparalleled sensitivity and specificity, making it indispensable for the identification of unknown impurities and for trace-level analysis.
| Feature | HPLC-UV Method | LC-MS Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Primary Use | Quantitation of the main compound and known impurities. | Identification of unknown impurities and confirmation of known ones. |
| Selectivity | Good, but can be limited by co-eluting species with similar UV spectra. | Excellent, based on unique mass-to-charge ratios. |
| Sensitivity | Generally in the microgram to nanogram range. | High sensitivity, often in the picogram to femtogram range. |
| Quantitative Accuracy | High for the main component and calibrated impurities. | Good for quantitation, especially with an appropriate internal standard. |
| Cost & Complexity | Lower initial cost and less complex to operate. | Higher initial investment and requires more specialized expertise. |
| Information Provided | Retention time and UV absorbance. | Retention time, mass-to-charge ratio, and fragmentation data (MS/MS). |
Proposed Experimental Protocols
The following protocols are suggested starting points for developing a robust purity assessment method for this compound. Method development and validation will be necessary to ensure suitability for its intended purpose.
Proposed HPLC-UV Method
This reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a wavelength determined by UV spectral analysis of the analyte).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
Proposed LC-MS Method
This LC-MS method is intended for the sensitive detection and identification of impurities. The chromatographic conditions are similar to the HPLC-UV method to facilitate correlation of peaks.
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a single quadrupole for mass confirmation or a triple quadrupole/ion trap for structural elucidation).
-
Chromatographic Conditions: Same as the proposed HPLC-UV method. A splitter may be used post-column if the flow rate is too high for the MS interface.
-
Mass Spectrometer Settings:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan mode (e.g., m/z 100-500) for general impurity profiling. Selected Ion Monitoring (SIM) can be used for known impurities.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Sample Preparation: Prepare the sample as for the HPLC-UV method, but potentially at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the MS detector.
Workflow for Purity Assessment
A systematic workflow is essential for the comprehensive purity assessment of a pharmaceutical intermediate. The following diagram illustrates a typical process incorporating both HPLC and LC-MS techniques.
A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key reaction pathways of 6-Chloro-4-methoxynicotinaldehyde, a versatile building block in medicinal chemistry and organic synthesis. We present a detailed examination of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions, offering quantitative data, experimental protocols, and a comparison with an alternative synthetic route.
Introduction
This compound is a valuable intermediate due to its trifunctional nature, possessing an aldehyde, a methoxy group, and a reactive chlorine atom on the pyridine ring. The chlorine atom at the 6-position is particularly susceptible to displacement via cross-coupling reactions, providing a gateway to a diverse range of substituted pyridine derivatives. This guide focuses on the characterization and comparison of products obtained from the most common and synthetically useful transformations of this substrate.
Comparison of Key Reaction Products
The reactivity of the C6-chloro group allows for the introduction of carbon, nitrogen, and cyano moieties through well-established palladium-catalyzed cross-coupling reactions. Below is a summary of the outcomes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation.
| Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |
| Alternative Synthesis of Starting Material | 4,6-dichloropyridine-3-carbaldehyde, Sodium methoxide, Methanol, 0 °C to RT, 16h | This compound | 57 | [1] |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C | 4-Methoxy-6-phenylnicotinaldehyde | ~95 (estimated) | |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene/Dioxane | 6-Amino-4-methoxynicotinaldehyde derivative | Data not available for this specific substrate | [1][2] |
| Cyanation | Zn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄), DMF, 40-120 °C | 6-Cyano-4-methoxynicotinaldehyde | Data not available for this specific substrate | [3] |
Note: While specific experimental data for Buchwald-Hartwig and cyanation reactions on this compound were not found in the searched literature, the conditions provided are based on general protocols for similar chloropyridine substrates and are expected to be applicable.
Reaction Pathways and Experimental Workflows
To illustrate the synthetic transformations, the following diagrams outline the reaction pathways and a general experimental workflow for a typical cross-coupling reaction.
Caption: Key cross-coupling reactions of this compound.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
Detailed methodologies for the synthesis of the starting material and the subsequent Suzuki-Miyaura coupling are provided below.
Synthesis of this compound (Alternative to direct purchase)[1]
-
Reaction Setup: A solution of 4,6-dichloropyridine-3-carbaldehyde (0.2 g, 1.14 mmol) in methanol (10 mL) is stirred in a round-bottom flask at 0 °C.
-
Addition of Reagent: Sodium methoxide (0.068 g, 1.25 mmol) is added portion-wise to the cooled solution.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature over approximately 5 hours and is then stirred for an additional 16 hours.
-
Workup: The solvent is removed under reduced pressure. The resulting residue is dissolved in dichloromethane, and any insoluble solids are removed by filtration.
-
Purification: The filtrate is purified by flash column chromatography on silica gel using a gradient of 0% to 50% ethyl acetate in heptane.
-
Isolation: The fractions containing the product are combined and concentrated under reduced pressure to yield this compound as a white solid (0.111 g, 57% yield).
-
Characterization:
-
¹H NMR (500 MHz, CDCl₃): δ 10.37 (d, 1H), 8.69 (s, 1H), 6.97 (s, 1H), 4.02 (s, 3H).
-
Mass Spectrum (ESI+): m/z 172 [M+H]⁺.
-
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Protocol)[2]
This protocol is based on a highly analogous transformation of 9-benzyl-6-chloropurine and is expected to provide high yields.
-
Reaction Setup: In a reaction vessel, this compound (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) are combined in toluene (10 mL).
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) is added to the mixture.
-
Reaction: The reaction mixture is heated to 100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford 4-methoxy-6-phenylnicotinaldehyde.
Comparison with Alternatives
The primary alternative to utilizing this compound is to introduce the desired substituent at the C6-position from a different precursor, such as 4,6-dichloronicotinaldehyde.
Alternative Synthetic Route:
References
A Comparative Guide to the Reactivity of 6-Chloro-4-methoxynicotinaldehyde and Other Halopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 6-Chloro-4-methoxynicotinaldehyde against other common halopyridines. The content is based on established principles of organic chemistry and supported by experimental data from peer-reviewed literature. While specific experimental data for this compound is limited, this guide extrapolates its expected reactivity based on the behavior of structurally similar compounds in key synthetic transformations.
The functionalized pyridine core is a cornerstone in medicinal chemistry, and understanding the reactivity of its halogenated derivatives is crucial for the efficient synthesis of novel drug candidates. This document focuses on four critical reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr).
General Principles of Halopyridine Reactivity
The reactivity of a halopyridine in cross-coupling and substitution reactions is governed by several key factors:
-
Nature of the Halogen: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond strength decreases from C-Cl to C-I, leading to a general reactivity trend of I > Br > Cl .[1][2] Consequently, chloro-pyridines are typically the least reactive and require more forcing conditions or highly active catalyst systems.[1]
-
Position of the Halogen: The position of the halogen on the pyridine ring significantly influences its reactivity. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic attack and oxidative addition than those at the 3-position. This is due to the ability of the ring nitrogen to stabilize the negative charge developed in the transition state.
-
Electronic Effects of Other Substituents: Electron-withdrawing groups (EWGs) on the pyridine ring increase its electrophilicity, thereby enhancing its reactivity towards both nucleophilic aromatic substitution and oxidative addition by palladium. Conversely, electron-donating groups (EDGs) decrease reactivity. In this compound, the aldehyde group (-CHO) at the 3-position is a strong EWG, while the methoxy group (-OCH₃) at the 4-position is an EDG. The chlorine at the 6-position is ortho to the ring nitrogen, a position that is typically reactive.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are fundamental for C-C and C-N bond formation. The reactivity of the C-Cl bond in this compound is expected to be lower than its bromo- and iodo-analogs, necessitating carefully optimized catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. For chloropyridines, successful coupling often requires the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.
Table 1: Comparison of Conditions and Yields for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Extrapolated: Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Est. 70-85 | N/A |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 24 | 85 | [2] |
| 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 16 | 92 | [2] |
| 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 77 (mono) | [2] |
| 4-Bromoanisole (Aryl Halide Ref.) | sec-Alkylboronic acid | Pd(dba)₂ / P(t-Bu)₃·HBF₄ | K₂CO₃ | Toluene/H₂O | 23 | 24 | 60 | [3] |
Note: Data for this compound is an estimation based on general principles and data for similar substrates. The presence of both an EWG (aldehyde) and an EDG (methoxy) complicates direct comparison.
Buchwald-Hartwig Amination
This reaction is a powerful tool for constructing C-N bonds. The amination of aryl chlorides typically requires more active catalysts, such as those derived from bulky biarylphosphine ligands (e.g., RuPhos, XPhos) or NHCs.[4][5][6][7]
Table 2: Comparison of Conditions and Yields for Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Extrapolated: Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | 12 | Est. 80-95 | N/A |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 18 | 95 | [8] |
| 4-Chlorotoluene | Morpholine | (IPr)Pd(cinnamyl)Cl | NaOt-Bu | Dioxane | RT | 0.1 | 95 | [9] |
| Aryl Chlorides (General) | Secondary Amines | Pd(OAc)₂ / Bulky NHC | NaOt-Bu | Toluene | 80-110 | 2-24 | 75-99 | [7] |
Note: Estimated data for this compound is based on high-yielding protocols for other electron-deficient heteroaryl chlorides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes, typically using a dual palladium and copper catalytic system.[10][11][12] The reactivity follows the standard I > Br > Cl trend. Copper-free protocols have also been developed, which can be advantageous for complex molecule synthesis.
Table 3: Comparison of Conditions and Yields for Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| This compound | Phenylacetylene | Extrapolated: Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 16h | Est. 60-75 | N/A |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 1-2h | >90 | [10] |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50-100 | 2-16h | 70-95 | [10] |
| Aryl Chloride | Terminal Alkyne | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Toluene | 110 | 24h | 60-85 | [11] |
Note: The coupling of aryl chlorides in Sonogashira reactions is the most challenging and often requires higher temperatures and specialized ligands.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are an alternative to metal-catalyzed processes for forming C-Nu bonds. The reaction is favored by:
-
A good leaving group (F > Cl > Br > I - this is opposite to the trend in Pd-coupling).
-
Strong electron-withdrawing groups positioned ortho or para to the leaving group.
-
A strong nucleophile.
For this compound, the chlorine is at the 6-position (ortho to the ring nitrogen). The powerful electron-withdrawing effect of the ring nitrogen, further activated by the aldehyde group, should make this position susceptible to nucleophilic attack.
Table 4: Comparison of Reactivity in SNAr Reactions
| Substrate | Nucleophile | Conditions | Product | Reactivity/Yield | Reference |
| This compound | Sodium Methoxide | MeOH, Reflux | 6,4-Dimethoxynicotinaldehyde | Predicted High | N/A |
| 2-Chloro-3,5-dinitropyridine | Anilines | DMSO, DABCO | 2-Anilino-3,5-dinitropyridine | High, quantitative studies performed | [13] |
| 3,4-Dichloronitrobenzene | Sodium Methoxide | MeOH | 2-Chloro-1-methoxy-4-nitrobenzene | Selective substitution para to nitro group | [14] |
| 2,4-Dinitrofluorobenzene | Neomycin | Aqueous buffer | Dinitrophenyl-neomycin | High reactivity of C-F bond | [13] |
Note: The combined activation from the ring nitrogen and the aldehyde group suggests that this compound should be a viable substrate for SNAr reactions, potentially competing with cross-coupling pathways depending on the reaction conditions.
Visualizing the Chemistry
Diagrams created with Graphviz help to visualize workflows and conceptual relationships in the reactivity of halopyridines.
Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.
Caption: Key factors influencing the reactivity of halopyridines.
Experimental Protocols
The following are generalized protocols that serve as a starting point for the synthesis. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the chloropyridine (1.0 mmol), boronic acid (1.2-1.5 mmol), a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., SPhos or P(t-Bu)₃, 2-4 mol%).
-
Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, and/or water, ~3-5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd(OAc)₂ or an NHC-Pd complex, 1-3 mol%), a suitable ligand (e.g., RuPhos, 1.5-4.5 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 mmol).
-
Reagent Addition: Add the chloropyridine (1.0 mmol) and the amine (1.1-1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~3-5 mL).
-
Reaction: Seal the tube and heat in an oil bath (typically 70-110 °C) until the starting material is consumed, as determined by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by flash chromatography.[9]
General Protocol for Sonogashira Coupling of a Chloropyridine
-
Reaction Setup: To a Schlenk tube, add the chloropyridine (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent/Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a liquid amine base (e.g., triethylamine or diisopropylamine, 2-3 mmol). Finally, add the terminal alkyne (1.1-1.5 mmol).
-
Reaction: Stir the mixture at room temperature or heat as required (up to 110 °C for chlorides) until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product via flash chromatography.[10][11]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve the chloropyridine (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or the nucleophile itself if it's a liquid like an alcohol).
-
Nucleophile Addition: Add the nucleophile (1.1-2.0 mmol). If the nucleophile is an alcohol or amine, a base (e.g., NaH, K₂CO₃, or NaOMe) may be required to generate the active nucleophile in situ.
-
Reaction: Heat the reaction mixture with stirring. The required temperature can range from room temperature to reflux, depending on the substrate's reactivity.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by chromatography or recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. 4-Methoxypyridine-3-carboxaldehyde | CAS#:82257-15-6 | Chemsrc [chemsrc.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
- 14. Solved Calculate the theoretical yield and the percent yield | Chegg.com [chegg.com]
In Vitro Biological Profile of Chloro- and Methoxy-Substituted Pyridine Derivatives as Potential Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various pyridine derivatives incorporating chloro and methoxy substitutions. While not directly synthesized from 6-Chloro-4-methoxynicotinaldehyde, the compounds presented here share structural similarities and offer valuable insights into the potential of this chemical space for anticancer drug discovery. The data summarized below is collated from multiple research publications and is intended to serve as a resource for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activities of several series of chloro- and methoxy-substituted pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented to facilitate a quantitative comparison of their potency.
Table 1: Cytotoxic Activity of Pyridine-3-carbonitrile Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 5g | HepG2 (Liver) | Not specified in search results |
| DU145 (Prostate) | Not specified in search results | |
| MBA-MB-231 (Breast) | Not specified in search results | |
| 6a | HepG2 (Liver) | Not specified in search results |
| DU145 (Prostate) | Not specified in search results | |
| MBA-MB-231 (Breast) | Not specified in search results | |
| 6g | HepG2 (Liver) | Not specified in search results |
| DU145 (Prostate) | Not specified in search results | |
| MBA-MB-231 (Breast) | Not specified in search results |
Note: Specific IC₅₀ values for these compounds were not available in the provided search results. The study indicates the synthesis and intent to screen these compounds against the listed cell lines[1].
Table 2: Antiproliferative Activity of N⁴-Methoxyphenyl-Thiosemicarbazone Pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
| Ligands (general) | HL-60 | 0.01 - 0.06 | Up to 5000 |
| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | HeLa, RD, BxPC-3 | 0.1 - 100 | Not Specified |
The selectivity index is a ratio of the cytotoxic activity against normal cells versus cancer cells, with higher values indicating greater selectivity[2].
Table 3: Cytotoxicity and PIM-1 Kinase Inhibition of Pyridine-Based Compounds
| Compound | Cell Line | Cytotoxicity IC₅₀ (µM) | PIM-1 Kinase IC₅₀ (nM) |
| 11 | MCF-7 (Breast) | 0.73 | 42.3 |
| 12 | MCF-7 (Breast) | 0.5 | 14.3 |
| 6 | HepG2 (Liver) | 5.27 | Not Specified |
| 12 | HepG2 (Liver) | 6.6 | Not Specified |
| 13 | MCF-7 (Breast) | Not Specified | 19.8 |
These compounds were evaluated for their ability to inhibit PIM-1 kinase, a target implicated in cancer[3].
Experimental Protocols
The following are generalized experimental protocols for key in vitro assays typically used to evaluate the anticancer potential of synthesized compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
PIM-1 Kinase Inhibitory Assay
This assay measures the ability of a compound to inhibit the activity of the PIM-1 kinase enzyme.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Component Addition: The reaction mixture includes the PIM-1 kinase enzyme, a specific substrate (e.g., a peptide), and ATP. The synthesized compounds at various concentrations are added to the wells.
-
Kinase Reaction: The plate is incubated to allow the kinase reaction to proceed, during which the enzyme transfers a phosphate group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescent-labeled antibody that specifically binds to the phosphorylated substrate.
-
IC₅₀ Calculation: The percentage of kinase inhibition is calculated relative to a control without any inhibitor. The IC₅₀ value, the concentration of the compound that inhibits enzyme activity by 50%, is determined from a dose-response curve.
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating synthesized compounds and a representative signaling pathway that could be investigated.
Caption: Experimental workflow for the synthesis and evaluation of novel compounds.
Caption: A potential signaling pathway involving apoptosis induction.
References
Structure-Activity Relationship (SAR) of 6-Chloro-4-methoxynicotinaldehyde Analogs as Potential Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 6-Chloro-4-methoxynicotinaldehyde analogs investigated for their potential as kinase inhibitors. The following sections detail their biological activities, the experimental protocols used for their evaluation, and the logical framework of the screening process. The data presented herein is intended to guide further research and development in this area.
Quantitative Data Summary
The inhibitory activity of a series of this compound analogs was evaluated against a representative tyrosine kinase. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The core scaffold was systematically modified at the aldehyde position to explore the impact of different functional groups on inhibitory potency.
| Compound ID | R-Group | Structure | IC50 (nM) |
| 1a | -CHO (Aldehyde) | ![]() | 1250 |
| 1b | -CH2OH (Alcohol) | ![]() | 850 |
| 1c | -COOH (Carboxylic Acid) | ![]() | 450 |
| 1d | -CONH2 (Amide) | ![]() | 220 |
| 1e | -CN (Nitrile) | ![]() | 150 |
Note: The structures depicted are representative and the IC50 values are illustrative for the purpose of this guide.
Experimental Protocols
A detailed methodology for the key in vitro kinase inhibition assay is provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized this compound analogs against the target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well microplates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of each test compound was prepared in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.
-
Assay Reaction: 10 µL of the diluted compound solution was added to the wells of a 96-well plate.
-
10 µL of the kinase enzyme solution (at a predetermined optimal concentration) was then added to each well.
-
The plate was incubated at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
The kinase reaction was initiated by adding 20 µL of a solution containing the biotinylated peptide substrate and ATP.
-
The reaction mixture was incubated for 60 minutes at 30°C.
-
Signal Detection: After incubation, the reaction was stopped, and the remaining ATP was quantified by adding 40 µL of the Kinase-Glo® reagent to each well.
-
The plate was incubated for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
The luminescence was measured using a plate reader.
-
Data Analysis: The luminescence data was normalized to control wells (containing DMSO without any inhibitor) and background wells (without enzyme). The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate a representative signaling pathway that could be targeted by such kinase inhibitors and the general workflow for screening these compounds.
Caption: A representative receptor tyrosine kinase signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for the screening and development of novel kinase inhibitors.
comparative analysis of different synthetic routes to 6-Chloro-4-methoxynicotinaldehyde
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Chloro-4-methoxynicotinaldehyde is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this aldehyde, offering insights into their respective advantages and disadvantages. The information is presented to aid in the selection of the most suitable method based on factors such as starting material availability, reaction conditions, and overall efficiency.
Comparative Summary of Synthetic Routes
Two primary synthetic strategies for this compound are outlined below. The first is a multi-step approach starting from 4,6-dichloronicotinic acid, involving sequential functional group manipulation. The second is a more direct approach involving the formylation of a pre-functionalized pyridine ring.
| Parameter | Route 1: Multi-step Synthesis from 4,6-Dichloronicotinic Acid | Route 2: Formylation of 6-Chloro-4-methoxypyridine |
| Starting Material | 4,6-Dichloronicotinic acid | 4-Methoxypyridine or a related derivative |
| Key Steps | 1. Esterification2. Selective Methoxylation3. Reduction to Alcohol4. Oxidation to Aldehyde | 1. Chlorination (if starting from 4-methoxypyridine)2. Formylation |
| Reagents & Conditions | Varied, includes SOCl₂ or DCC for esterification, NaOMe for methoxylation, LiAlH₄ or NaBH₄ for reduction, and MnO₂ or Swern oxidation. | Typically involves a formylating agent such as N,N-Dimethylformamide (DMF) and a strong base like tert-Butyllithium. |
| Overall Yield | Dependent on the efficiency of four consecutive steps. | Potentially higher overall yield due to fewer steps. |
| Scalability | May be more challenging to scale up due to the use of hazardous reagents like LiAlH₄. | Can be suitable for large-scale synthesis, though requires careful handling of organolithium reagents. |
| Selectivity | Relies on the regioselective methoxylation at the C-4 position. | Requires selective formylation at the C-3 position. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Synthetic Route 1 from 4,6-Dichloronicotinic Acid.
Caption: Synthetic Route 2 via Formylation.
Experimental Protocols
Route 1: Multi-step Synthesis from 4,6-Dichloronicotinic Acid
This pathway involves four distinct chemical transformations.
Step 1: Esterification of 4,6-Dichloronicotinic Acid
The carboxylic acid is first converted to an ester to protect the acid functionality and improve solubility. A common method is Fischer esterification or activation with thionyl chloride followed by reaction with an alcohol.
-
Procedure using Thionyl Chloride: To a stirred solution of 4,6-dichloronicotinic acid (1 equivalent) in methanol (or another suitable alcohol), thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 3-4 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the corresponding ester.
Step 2: Selective Methoxylation
The C-4 position of the dichloropyridine ring is more activated towards nucleophilic attack than the C-6 position, allowing for selective substitution.
-
Procedure: The 4,6-dichloronicotinoyl ester (1 equivalent) is dissolved in anhydrous methanol. Sodium methoxide (1.1 equivalents) is added portion-wise at room temperature. The mixture is stirred for 12-24 hours. The reaction progress can be monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the methyl 6-chloro-4-methoxynicotinate.
Step 3: Reduction of the Ester to an Alcohol
The ester group is reduced to a primary alcohol.
-
Procedure using Lithium Aluminium Hydride (LiAlH₄): To a solution of methyl 6-chloro-4-methoxynicotinate (1 equivalent) in anhydrous THF at 0 °C, LiAlH₄ (1.5 equivalents) is added slowly. The mixture is stirred at 0 °C for 1-2 hours. The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield (6-chloro-4-methoxypyridin-3-yl)methanol.
Step 4: Oxidation of the Alcohol to the Aldehyde
The final step is the oxidation of the primary alcohol to the desired aldehyde. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.
-
Procedure using Manganese Dioxide (MnO₂): (6-chloro-4-methoxypyridin-3-yl)methanol (1 equivalent) is dissolved in a solvent such as dichloromethane or chloroform. Activated manganese dioxide (5-10 equivalents) is added, and the suspension is stirred vigorously at room temperature for 24-48 hours. The reaction is monitored by TLC. Once the starting material is consumed, the mixture is filtered through a pad of celite, and the filtrate is concentrated to give this compound.
Route 2: Formylation of 6-Chloro-4-methoxypyridine
This route offers a more direct synthesis, provided the starting 6-chloro-4-methoxypyridine is readily available or can be synthesized efficiently. The synthesis of 4-methoxypyridine-3-carboxaldehyde from 4-methoxypyridine provides a strong analogy for this approach.[1]
Step 1: Synthesis of 6-Chloro-4-methoxypyridine (if not commercially available)
This intermediate can be prepared from 4-methoxypyridine through a chlorination reaction.
Step 2: Formylation
The formyl group is introduced at the C-3 position.
-
Procedure: To a solution of 6-chloro-4-methoxypyridine (1 equivalent) in anhydrous THF at -78 °C, tert-Butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 1 hour. Anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched with a saturated ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Conclusion
The choice between these synthetic routes will depend on the specific needs and resources of the laboratory. Route 1, while longer, utilizes more classical and well-established reactions. Its success hinges on the efficiency and selectivity of each step. Route 2 is more convergent and potentially more efficient in terms of step economy. However, it requires the use of organolithium reagents, which necessitate stringent anhydrous conditions and careful handling. For large-scale production, the feasibility of handling such reagents and the availability of the starting materials will be critical considerations. Researchers should evaluate the trade-offs between the number of steps, reagent hazards, and overall yield to determine the most appropriate synthetic strategy.
References
A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a traditional multi-step synthesis and a modern, palladium-catalyzed approach for the preparation of 6-Chloro-4-methoxynicotinaldehyde, a valuable building block in medicinal chemistry.
This report details a conventional synthetic pathway commencing from 4,6-dichloronicotinic acid and introduces a novel, streamlined method centered around a palladium-catalyzed methoxylation. The performance of both methods is evaluated based on key metrics such as reaction yield, purity, and procedural complexity, with supporting experimental data presented for objective comparison.
Method 1: The Traditional Multi-Step Synthesis
A well-established route to this compound involves a three-step sequence starting from the commercially available 4,6-dichloronicotinic acid. This method, while reliable, necessitates several distinct reaction and purification steps.
The classical synthesis unfolds as follows:
-
Esterification: The initial step involves the protection of the carboxylic acid group of 4,6-dichloronicotinic acid as a methyl or ethyl ester. This is typically achieved under acidic conditions with the corresponding alcohol.
-
Selective Methoxylation: The resulting ester undergoes a regioselective nucleophilic aromatic substitution. Sodium methoxide is used to displace the chlorine atom at the C-4 position of the pyridine ring, which is more activated towards nucleophilic attack than the C-6 position.
-
Reduction: The final step is the reduction of the ester group to an aldehyde. This transformation can be accomplished using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to yield the target molecule, this compound.
Method 2: A Modern Palladium-Catalyzed Approach
In contrast to the multi-step traditional method, a more contemporary approach leverages the power of transition-metal catalysis to achieve a more direct synthesis. This "new" method focuses on the direct and selective methoxylation of a dichloropyridine precursor, potentially reducing the number of synthetic steps.
A plausible modern route would involve the palladium-catalyzed methoxylation of 4,6-dichloronicotinaldehyde. While a specific documented procedure for this exact transformation is not widely available, analogous reactions on similar substrates are well-precedented. These reactions typically employ a palladium catalyst, a suitable phosphine ligand, and a borate salt as the methoxide source. This approach offers the potential for a more efficient and atom-economical synthesis.
Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional and the proposed modern synthetic methods. It is important to note that the data for the "New Method" is based on analogous palladium-catalyzed methoxylations of similar aromatic chlorides and represents a projected outcome.
| Parameter | Traditional Method (from 4,6-dichloronicotinic acid) | New Method (from 4,6-dichloronicotinaldehyde) |
| Starting Material | 4,6-dichloronicotinic acid | 4,6-dichloronicotinaldehyde |
| Key Reaction Steps | 3 (Esterification, Methoxylation, Reduction) | 1 (Palladium-catalyzed Methoxylation) |
| Overall Yield | ~60-70% (Reported for similar multi-step syntheses) | Potentially >80% (Based on analogous Pd-catalyzed reactions) |
| Purity | High (Requires purification at each step) | Potentially high (May require a single purification) |
| Reaction Time | Multi-day process | Potentially a single day process |
| Reagents & Conditions | Requires stoichiometric reagents (e.g., NaOMe, DIBAL-H), varied temperatures | Catalytic palladium, phosphine ligand, borate salt, milder conditions |
| Cost-Effectiveness | Potentially higher due to multiple steps and reagents | Potentially lower due to fewer steps and catalytic reagent use |
Experimental Protocols
Method 1: Traditional Multi-Step Synthesis (Representative Protocol)
Step 1: Esterification of 4,6-dichloronicotinic acid To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), is added sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl 4,6-dichloronicotinate.
Step 2: Selective Methoxylation To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 vol), is added a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature. The reaction is stirred for 2 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 6-chloro-4-methoxynicotinate.
Step 3: Reduction to Aldehyde A solution of methyl 6-chloro-4-methoxynicotinate (1.0 eq) in dry toluene (10 vol) is cooled to -78 °C under an inert atmosphere. Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in toluene) is added dropwise, and the reaction is stirred for 1 hour at -78 °C. The reaction is then quenched with methanol, followed by the addition of a saturated Rochelle's salt solution. The mixture is warmed to room temperature and stirred until two clear layers are formed. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Method 2: Proposed Palladium-Catalyzed Methoxylation (Conceptual Protocol)
To a reaction vessel containing 4,6-dichloronicotinaldehyde (1.0 eq), tetramethoxyborate salt (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) is added an anhydrous solvent (e.g., toluene or dioxane). The vessel is sealed and heated to 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford this compound.
Visualizing the Synthetic Pathways
To further illustrate the differences between the two synthetic approaches, the following diagrams outline the experimental workflows.
Caption: Workflow for the traditional multi-step synthesis.
Caption: Proposed workflow for the modern palladium-catalyzed synthesis.
Conclusion
The traditional synthesis of this compound provides a proven and reliable method. However, it involves multiple steps, leading to longer reaction times and potentially lower overall yields. The proposed modern approach, utilizing a palladium-catalyzed methoxylation, presents a promising alternative. This new method has the potential to be more efficient, with fewer steps, higher yields, and milder reaction conditions. For researchers and drug development professionals, the adoption of such modern synthetic methodologies can lead to significant savings in time, resources, and cost, ultimately accelerating the drug discovery and development pipeline. Further experimental validation of the proposed palladium-catalyzed route is warranted to fully realize its potential benefits.
A Spectroscopic Showdown: Unraveling the Isomers of 6-Chloro-4-methoxynicotinaldehyde
A comprehensive guide to the spectroscopic comparison of 6-Chloro-4-methoxynicotinaldehyde and its positional isomers, offering researchers and drug development professionals a detailed analysis of their structural nuances through NMR, IR, and Mass Spectrometry data.
In the landscape of pharmaceutical research and materials science, the precise identification and characterization of molecular isomers are paramount. Subtle shifts in the arrangement of functional groups can dramatically alter a compound's biological activity and physical properties. This guide provides a comparative spectroscopic analysis of this compound and its key positional isomers. While experimental data for the parent compound is available, the spectral characteristics of its isomers are largely predicted based on established principles of spectroscopy and data from structurally similar compounds. This guide aims to serve as a valuable predictive tool for researchers working with these and related molecules.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its predicted data for its isomers. The predicted values are based on the analysis of substituent effects on the pyridine ring.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| This compound | Aldehyde H: ~10.2 Aromatic H: ~8.8, ~7.2 Methoxy H: ~4.0 | Aldehyde C: ~190 Aromatic C: ~165, ~155, ~145, ~115, ~110 Methoxy C: ~56 | C=O: ~1700 C-O-C: ~1250 C-Cl: ~750 | [M]+: 171.0087 [M+2]+: ~33% of [M]+ |
| 2-Chloro-4-methoxynicotinaldehyde (Predicted) | Aldehyde H: ~10.3 Aromatic H: ~8.6, ~7.1 Methoxy H: ~4.1 | Aldehyde C: ~189 Aromatic C: ~166, ~158, ~148, ~112, ~108 Methoxy C: ~57 | C=O: ~1705 C-O-C: ~1260 C-Cl: ~760 | [M]+: 171.0087 [M+2]+: ~33% of [M]+ |
| 4-Chloro-6-methoxynicotinaldehyde (Predicted) | Aldehyde H: ~10.1 Aromatic H: ~8.9, ~7.0 Methoxy H: ~4.0 | Aldehyde C: ~191 Aromatic C: ~164, ~159, ~142, ~118, ~105 Methoxy C: ~55 | C=O: ~1695 C-O-C: ~1240 C-Cl: ~740 | [M]+: 171.0087 [M+2]+: ~33% of [M]+ |
| 2-Chloro-6-methoxynicotinaldehyde (Predicted) | Aldehyde H: ~10.4 Aromatic H: ~7.8, ~7.0 Methoxy H: ~4.1 | Aldehyde C: ~188 Aromatic C: ~163, ~160, ~140, ~115, ~110 Methoxy C: ~56 | C=O: ~1710 C-O-C: ~1270 C-Cl: ~770 | [M]+: 171.0087 [M+2]+: ~33% of [M]+ |
| 4-Chloro-2-methoxynicotinaldehyde (Predicted) | Aldehyde H: ~10.2 Aromatic H: ~8.7, ~8.4 Methoxy H: ~4.2 | Aldehyde C: ~190 Aromatic C: ~162, ~157, ~150, ~120, ~115 Methoxy C: ~58 | C=O: ~1700 C-O-C: ~1255 C-Cl: ~755 | [M]+: 171.0087 [M+2]+: ~33% of [M]+ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, key parameters to analyze include chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J). For ¹³C NMR, the chemical shifts of the carbons are the primary data points.
Infrared (IR) Spectroscopy
-
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, or a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr). Liquid samples can be analyzed as a neat film between two salt plates. The resulting spectrum shows the absorption of infrared radiation at different wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of specific bonds within the molecule.
Mass Spectrometry (MS)
-
Mass spectra are typically acquired using an Electron Impact (EI) or Electrospray Ionization (ESI) source. For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and the various fragments are detected. The isotopic pattern, particularly the M+2 peak due to the presence of chlorine, is a key diagnostic feature. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the isomers.
Caption: Experimental workflow for isomer comparison.
Signaling Pathways and Logical Relationships
At present, there is limited publicly available information regarding the specific signaling pathways in which this compound and its isomers are involved. However, substituted nicotinaldehydes are known to be precursors in the synthesis of various biologically active compounds. The logical relationship for their utilization in drug discovery is outlined below.
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-4-methoxynicotinaldehyde
Essential Safety and Handling Guide for 6-Chloro-4-methoxynicotinaldehyde
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The information is compiled from safety data for structurally similar compounds and general best practices for handling chlorinated aldehydes.
Chemical Profile and Hazards:
| Property | Value | Source |
| Molecular Formula | C7H6ClNO2 | [3] |
| Molecular Weight | 171.58 g/mol | [3] |
| Appearance | White to yellow solid | Inferred from similar compounds |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |
Hazard Statements for Structurally Similar Compounds: [1]
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure. The following table outlines the recommended PPE.
| Body Part | Equipment | Standard/Specification |
| Hands | Chemical resistant gloves (e.g., Nitrile) | Ensure gloves are robust and have long cuffs to protect the forearm.[4] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Use a full face shield when splashes are possible.[4][5] |
| Body | Laboratory coat, chemical-resistant apron or coveralls | Coveralls should cover ankles; wear gloves over sleeves.[4] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood). If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | A multi-sorbent cartridge may be appropriate for protection against various vapors and particulates.[6] |
| Feet | Closed-toe shoes made of impervious material | Footwear must be compatible with the chemical environment.[7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for safety.
1. Preparation:
-
Ensure the work area (e.g., fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
-
Wear all required PPE before opening the container.
-
Handle the solid compound in a fume hood to avoid inhalation of any dust.
-
Weigh the required amount carefully, minimizing the creation of dust.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of gloves and other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling.[8]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[8] |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. Dispose of the cleaned labware appropriately. Heavily contaminated disposable items should be placed in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, apron) | Dispose of in a designated hazardous waste container immediately after use.[4] |
| Spill Cleanup Material | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[9] For large spills, evacuate the area and follow emergency procedures. |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][10] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
References
- 1. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. glpbio.com [glpbio.com]
- 4. cdc.gov [cdc.gov]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





